Butyl 4-Carboxyphenyl Carbonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-butoxycarbonyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-2-3-8-16-12(15)17-10-6-4-9(5-7-10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBKEARJFHTJMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343001 | |
| Record name | Butyl 4-Carboxyphenyl Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14180-12-2 | |
| Record name | 4-[(Butoxycarbonyl)oxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14180-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 4-Carboxyphenyl Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 4-Carboxyphenyl Carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Butyl 4-Carboxyphenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 4-Carboxyphenyl Carbonate, also known as 4-(butoxycarbonyloxy)benzoic acid, is a chemical compound with potential applications in organic synthesis and as a building block in the development of more complex molecules. Its bifunctional nature, possessing both a carboxylic acid and a carbonate ester, makes it a versatile reagent. This guide provides a comprehensive overview of its chemical properties, representative experimental protocols, and predicted spectral data. Due to the limited availability of published experimental data for this specific compound, this guide combines sourced information with standardized, representative methodologies and data predictions to serve as a practical resource.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is compiled from commercial supplier information and chemical databases.
| Property | Value | Reference(s) |
| CAS Number | 14180-12-2 | [1] |
| Molecular Formula | C₁₂H₁₄O₅ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Appearance | White to almost white powder or crystals | [2] |
| Melting Point | 144.0 - 148.0 °C | [2] |
| Purity | >98.0% | [2] |
| Solubility | Soluble in alcohol | [2] |
| Synonyms | 4-Carboxyphenyl Butyl Carbonate, 4-(butoxycarbonyloxy)benzoic acid | [3] |
Computed Properties:
| Property | Value | Reference(s) |
| XLogP3-AA | 2.9 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 7 | [3] |
Experimental Protocols
Synthesis of this compound
This procedure describes a plausible synthesis route from 4-hydroxybenzoic acid and butyl chloroformate.
Reaction Scheme:
Materials:
-
4-Hydroxybenzoic acid
-
Butyl chloroformate
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-hydroxybenzoic acid (1 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add butyl chloroformate (1.05 equivalents) dropwise via an addition funnel over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (twice), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product can be purified by recrystallization.
Materials:
-
Crude this compound
-
Ethanol/water mixture (or other suitable solvent system)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
Spectroscopic Analysis
The following are general procedures for obtaining spectroscopic data.
3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Process the spectra to determine chemical shifts (ppm), multiplicities, coupling constants (Hz), and integration.
3.3.2 Infrared (IR) Spectroscopy
-
Obtain the IR spectrum of the solid sample using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
3.3.3 Mass Spectrometry (MS)
-
Introduce the sample into a mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable) or liquid chromatography.
-
Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Analyze the spectrum to identify the molecular ion peak and major fragment ions.
Spectral Data (Predicted)
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | broad singlet | 1H | -COOH |
| ~8.1 | doublet | 2H | Aromatic H ortho to -COOH |
| ~7.3 | doublet | 2H | Aromatic H ortho to -OCOO- |
| ~4.3 | triplet | 2H | -O-CH₂-CH₂-CH₂-CH₃ |
| ~1.7 | multiplet | 2H | -O-CH₂-CH₂-CH₂-CH₃ |
| ~1.4 | multiplet | 2H | -O-CH₂-CH₂-CH₂-CH₃ |
| ~0.9 | triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |
Solvent: DMSO-d₆
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~167 | -COOH |
| ~154 | -O-COO- |
| ~153 | Aromatic C attached to -OCOO- |
| ~132 | Aromatic CH ortho to -COOH |
| ~127 | Aromatic C attached to -COOH |
| ~122 | Aromatic CH ortho to -OCOO- |
| ~69 | -O-CH₂-CH₂-CH₂-CH₃ |
| ~30 | -O-CH₂-CH₂-CH₂-CH₃ |
| ~19 | -O-CH₂-CH₂-CH₂-CH₃ |
| ~14 | -O-CH₂-CH₂-CH₂-CH₃ |
Solvent: DMSO-d₆
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300-2500 (broad) | O-H stretch of carboxylic acid |
| ~2960 | C-H stretch (aliphatic) |
| ~1820 | C=O stretch of carbonate |
| ~1700 | C=O stretch of carboxylic acid |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1250 | C-O stretch of carbonate and acid |
Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment Ion |
| 238 | [M]⁺, Molecular ion |
| 182 | [M - C₄H₈]⁺, Loss of butene via McLafferty rearrangement |
| 138 | [HO-C₆H₄-COOH]⁺, 4-Hydroxybenzoic acid radical cation |
| 121 | [HO-C₆H₄-CO]⁺, Loss of OH from the 138 fragment |
| 57 | [C₄H₉]⁺, Butyl cation |
Biological Activity and Potential Applications
Currently, there is a lack of specific published data on the biological activity of this compound. However, related benzoic acid derivatives have been investigated for a range of biological activities, including antimicrobial and enzyme-inhibiting properties.[4][5][6] Given its structure, this compound could be explored as an intermediate in the synthesis of novel therapeutic agents or as a candidate for screening in various biological assays.
Visualizations
The following diagrams illustrate a representative experimental workflow and a conceptual screening pathway for a compound like this compound.
Conclusion
This compound is a readily available chemical intermediate with potential for broader applications. This technical guide provides a foundational understanding of its properties and offers representative protocols and predicted data to aid researchers in its use and further investigation. Future studies are warranted to elucidate its experimental spectral characteristics and explore its potential biological activities.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 14180-12-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Butyl 4-Carboxyphenyl Carbonate (CAS 14180-12-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Butyl 4-Carboxyphenyl Carbonate (CAS 14180-12-2), a chemical compound with potential applications in organic synthesis and drug discovery. This document collates available physicochemical data, outlines a putative synthesis protocol, and discusses its potential utility as a building block in the development of novel chemical entities. Due to the limited publicly available information on this specific molecule, this guide also presents a representative experimental workflow to illustrate its potential application.
Introduction
This compound, also known as 4-(Butoxycarbonyloxy)benzoic acid, is a bifunctional organic molecule containing both a carboxylic acid and a carbonate ester functional group. This unique combination suggests its potential as a versatile building block in organic synthesis, particularly in the construction of more complex molecules. The carboxylic acid moiety allows for amide bond formation and other derivatizations, while the carbonate portion can serve as a protected form of a phenol, which can be deprotected under specific conditions. Its structural features make it an interesting candidate for applications in medicinal chemistry and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier catalogs and public chemical databases.
Table 1: Physicochemical Data of this compound
| Property | Value | Source(s) |
| CAS Number | 14180-12-2 | [1] |
| Molecular Formula | C₁₂H₁₄O₅ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Appearance | White to almost white powder or crystals | [1] |
| Purity | >98.0% | |
| Melting Point | 144.0 to 148.0 °C | |
| Solubility | Soluble in alcohol | [2] |
Synthesis Protocol
Proposed Synthesis Reaction:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 4-hydroxybenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.1 equivalents), for example, pyridine or triethylamine. The reaction mixture is cooled in an ice bath to 0 °C.
-
Addition of Acylating Agent: Butyl chloroformate (1.1 equivalents) is added dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 12-24 hours), while monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Applications in Research and Drug Development
This compound is a bifunctional molecule that can be utilized as a versatile building block in organic synthesis.
-
Linker Molecule: The presence of a carboxylic acid and a protected phenol makes it a suitable candidate for use as a linker in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The carboxylic acid can be coupled with amines or alcohols, while the carbonate can be deprotected to reveal a phenol for further functionalization.
-
Protecting Group Chemistry: The butoxycarbonyl group can be considered a protecting group for the phenolic hydroxyl of 4-hydroxybenzoic acid. This allows for selective reactions at the carboxylic acid position. The protecting group can be removed under specific conditions to liberate the phenol.[3]
-
Fragment-Based Drug Discovery: This molecule could serve as a fragment in fragment-based drug discovery campaigns, where small molecules are screened for their ability to bind to biological targets.
Representative Experimental Workflow: Solid-Phase Peptide Synthesis
To illustrate a potential application, the following section details a hypothetical experimental workflow for the use of this compound as a C-terminal capping agent in solid-phase peptide synthesis.
Caption: Workflow for resin functionalization.
Detailed Protocol:
-
Resin Preparation: A solid support resin with a free amine functional group (e.g., Rink amide resin) is swelled in a suitable solvent like dimethylformamide (DMF).
-
Coupling: this compound (3 equivalents) is pre-activated with a coupling agent such as HBTU (2.9 equivalents) and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF. This activated solution is then added to the resin, and the mixture is agitated at room temperature for 2 hours.
-
Washing: The resin is filtered and washed sequentially with DMF and dichloromethane (DCM) to remove excess reagents.
-
Deprotection: The butoxycarbonyl protecting group is removed under conditions that do not cleave the linker from the resin, potentially using mild basic conditions to expose the phenolic hydroxyl group.
-
Further Modification: The newly exposed phenol on the resin-bound molecule can be used for subsequent chemical modifications.
Biological Activity
As of the date of this document, there is no publicly available data on the specific biological activities or mechanism of action of this compound. Its structural similarity to parabens (esters of 4-hydroxybenzoic acid), which are known for their antimicrobial properties, might suggest potential activity, but this would require experimental validation. Further research is needed to elucidate any potential biological effects.
Safety Information
Based on available supplier safety data sheets, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical compound with potential as a versatile building block in organic synthesis. While detailed information on its synthesis and biological applications is currently limited in the public domain, its bifunctional nature suggests utility in areas such as drug discovery and materials science. This guide provides a summary of its known properties and a framework for its potential synthesis and application to aid researchers in their investigations. Further studies are warranted to fully explore the chemical and biological landscape of this molecule.
References
An In-depth Technical Guide to the Molecular Structure of Butyl 4-Carboxyphenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and key physicochemical properties of Butyl 4-Carboxyphenyl Carbonate. The information is presented to support research, development, and application activities involving this compound.
Molecular Structure and Identification
This compound, with the IUPAC name 4-(butoxycarbonyloxy)benzoic acid, is a chemical compound characterized by a central phenyl ring substituted with a carboxylic acid group and a butyl carbonate group.
Chemical Structure
Below is a 2D representation of the molecular structure of this compound.
Molecular Identifiers
For unambiguous identification and use in computational chemistry applications, the following identifiers are provided.
| Identifier Type | Value |
| IUPAC Name | 4-(butoxycarbonyloxy)benzoic acid |
| SMILES | CCCCOC(=O)OC1=CC=C(C=C1)C(=O)O[1] |
| InChI | InChI=1S/C12H14O5/c1-2-3-8-16-12(15)17-10-6-4-9(5-7-10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14) |
| InChIKey | GNBKEARJFHTJMV-UHFFFAOYSA-N[2] |
| CAS Number | 14180-12-2 |
| PubChem CID | 586595[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C12H14O5 | PubChem[1] |
| Molecular Weight | 238.24 g/mol | TCI |
| Appearance | White to Almost white powder to crystal | TCI |
| Melting Point | 144.0 - 148.0 °C | TCI |
| Solubility | Soluble in Alcohol | TCI |
| Purity | >98.0% (Titration) | TCI |
Experimental Data and Protocols
While detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature, this section provides representative methodologies based on the synthesis of analogous compounds and standard analytical techniques.
Synthesis Protocol (Representative)
A plausible synthetic route to this compound involves the reaction of 4-hydroxybenzoic acid with butyl chloroformate. This method is a common approach for the preparation of aryl carbonates.
Materials:
-
4-Hydroxybenzoic acid
-
Butyl chloroformate
-
Anhydrous pyridine or other suitable base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzoic acid in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine to the solution with stirring.
-
Add butyl chloroformate dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum is available from Tokyo Kasei Kogyo Company, Ltd.[1] The expected proton signals would correspond to the butyl chain protons, the aromatic protons, and the carboxylic acid proton.
-
Infrared (IR) Spectroscopy: An ATR-IR spectrum has been recorded by TCI Chemicals India Pvt. Ltd[1]. Key expected vibrational bands would include C=O stretching from the carbonate and carboxylic acid groups, C-O stretching, and aromatic C-H and C=C bending.
-
Mass Spectrometry (MS): While no experimental mass spectrum for this compound was found, a predicted fragmentation pattern would likely involve the loss of the butyl group, decarboxylation, and other characteristic cleavages of the ester and carbonate functionalities.
Logical Relationships of Molecular Information
The following diagram illustrates the interconnectedness of the key molecular information for this compound.
Conclusion
This technical guide has summarized the essential molecular and physicochemical information for this compound. While detailed experimental protocols and raw spectral data are not widely published, the provided information on its structure, properties, and representative experimental methodologies serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further investigation into proprietary databases and chemical literature may yield more specific experimental details.
References
An In-depth Technical Guide to the Synthesis of Butyl 4-Carboxyphenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Butyl 4-Carboxyphenyl Carbonate is a bifunctional organic molecule containing both a carboxylic acid and a carbonate ester moiety. This unique combination of functional groups makes it a versatile intermediate for a variety of chemical transformations. The carboxylic acid group can be readily converted into esters, amides, or other derivatives, while the carbonate linkage can serve as a protecting group for the phenolic hydroxyl of 4-hydroxybenzoic acid or as a reactive site for further modifications. Its structural similarity to other biologically active compounds suggests its potential utility in medicinal chemistry and drug design.
Proposed Synthesis Pathway
The most logical and efficient synthesis of this compound involves the reaction of 4-hydroxybenzoic acid with butyl chloroformate. This reaction is a classic example of O-acylation of a phenol to form a carbonate ester. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
A general schematic for this reaction is presented below:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for the synthesis of similar carbonate esters and should be adapted and optimized as needed.
3.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 13.81 g (0.1 mol) |
| Butyl Chloroformate | C₅H₉ClO₂ | 136.58 | 15.03 g (0.11 mol) |
| Pyridine | C₅H₅N | 79.10 | 11.87 g (0.15 mol) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL |
| Hydrochloric Acid (1M) | HCl | 36.46 | As needed |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |
3.2. Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 13.81 g (0.1 mol) of 4-hydroxybenzoic acid in 200 mL of anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add 11.87 g (0.15 mol) of pyridine. Stir the mixture at room temperature for 15 minutes.
-
Addition of Butyl Chloroformate: Slowly add 15.03 g (0.11 mol) of butyl chloroformate dropwise to the reaction mixture from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed. Maintain the reaction temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding 100 mL of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 100 mL of 1M hydrochloric acid, 100 mL of water, and 100 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
-
Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
Data Presentation
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| IUPAC Name | 4-(Butoxycarbonyloxy)benzoic acid |
| Synonyms | This compound, 4-Carboxyphenyl Butyl Carbonate |
| CAS Number | 14180-12-2 |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 144-148 °C[1] |
| Purity (Typical) | >98% |
Experimental Workflow
The logical flow of the experimental procedure is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Butyl chloroformate is corrosive and lachrymatory; handle with extreme care.
-
Pyridine is flammable and has a strong, unpleasant odor.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
This technical guide provides a comprehensive overview of a plausible and robust synthesis pathway for this compound. The detailed experimental protocol, based on established chemical principles, offers a practical starting point for researchers in organic synthesis and drug development. The provided data and workflow diagrams are intended to facilitate the efficient and safe production of this versatile chemical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.
References
Spectroscopic Profile of Butyl 4-Carboxyphenyl Carbonate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Butyl 4-Carboxyphenyl Carbonate, a key chemical intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed spectroscopic information and the methodologies for its acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.13 | Doublet | 2H | Aromatic C-H (ortho to -COOH) |
| 7.32 | Doublet | 2H | Aromatic C-H (ortho to -OCOO) |
| 4.29 | Triplet | 2H | O-CH₂ -CH₂-CH₂-CH₃ |
| 1.74 | Multiplet | 2H | O-CH₂-CH₂ -CH₂-CH₃ |
| 1.47 | Multiplet | 2H | O-CH₂-CH₂-CH₂ -CH₃ |
| 0.98 | Triplet | 3H | O-CH₂-CH₂-CH₂-CH₃ |
Solvent: Chloroform-d (CDCl₃)
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 170.0 | C =O (Carboxylic Acid) |
| 154.5 | C =O (Carbonate) |
| 151.2 | Aromatic C -OCOO |
| 131.8 | Aromatic C -H |
| 127.8 | Aromatic C -COOH |
| 120.9 | Aromatic C -H |
| 69.8 | O-CH₂ -CH₂-CH₂-CH₃ |
| 30.5 | O-CH₂-CH₂ -CH₂-CH₃ |
| 18.9 | O-CH₂-CH₂-CH₂ -CH₃ |
| 13.6 | O-CH₂-CH₂-CH₂-CH₃ |
Solvent: Chloroform-d (CDCl₃)
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (Aliphatic) |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 1760 | Strong | C=O stretch (Carbonate) |
| 1690 | Strong | C=O stretch (Carboxylic Acid) |
| 1605, 1500 | Medium | C=C stretch (Aromatic) |
| 1250-1100 | Strong | C-O stretch (Carbonate and Carboxylic Acid) |
Mass Spectrometry (MS) Data
Table 4: GC-MS Fragmentation Data for this compound
| m/z | Relative Intensity | Possible Fragment |
| 238 | Low | [M]⁺ (Molecular Ion) |
| 182 | Medium | [M - C₄H₈O]⁺ |
| 138 | High | [HOOC-C₆H₄-O]⁺ |
| 121 | Medium | [HOOC-C₆H₄]⁺ |
| 57 | High | [C₄H₉]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm). The solution was then filtered into a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. For the ¹H NMR spectrum, the data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The resulting Free Induction Decay (FID) was Fourier transformed, phased, and baseline corrected. For the ¹³C NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum to single lines for each unique carbon atom.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
A small amount of the solid this compound was placed directly onto the diamond crystal of an ATR accessory.[1] Pressure was applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal was recorded first. The sample spectrum was then acquired over a typical spectral range of 4000 to 400 cm⁻¹. The instrument software automatically subtracted the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of this compound was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. The solution was injected into the GC system, where the sample was vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then entered the mass spectrometer. Electron Ionization (EI) at 70 eV was used to ionize the molecules, causing fragmentation. The mass analyzer separated the resulting ions based on their mass-to-charge ratio (m/z), and a detector recorded their abundance, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
Navigating the Solubility Landscape of Butyl 4-Carboxyphenyl Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of Butyl 4-Carboxyphenyl Carbonate in organic solvents. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound is not publicly available. This guide, therefore, serves as a foundational resource, providing detailed experimental protocols for determining solubility, a framework for data presentation, and a visual representation of a typical experimental workflow. This information is intended to empower researchers to generate reliable solubility data essential for applications in drug development and other scientific endeavors.
Introduction
This compound is a chemical compound with potential applications in various fields, including organic synthesis and pharmaceutical sciences. Understanding its solubility in different organic solvents is a critical parameter for its purification, formulation, and application. Solubility data informs process development, aids in the selection of appropriate solvent systems, and is crucial for designing drug delivery systems. This document outlines the standard methodologies for experimentally determining the solubility of a compound like this compound.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is compiled from various chemical supplier databases.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 14180-12-2 |
| Molecular Formula | C12H14O5 |
| Molecular Weight | 238.24 g/mol |
| Appearance | White to almost white crystalline powder |
| Melting Point | 144 - 148 °C |
| Purity | >98.0% (Typical) |
| Solubility | Soluble in Alcohol (qualitative) |
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in publicly accessible literature. Researchers are encouraged to determine this data experimentally. The following table template is provided for the systematic recording of such experimental findings.
Table 2: Template for Recording Quantitative Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Notes |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of a solid compound like this compound in organic solvents.
Equilibrium Solubility Determination: Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled.
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.
-
Immediately dilute the filtered sample with a known volume of a suitable solvent to prevent precipitation.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Kinetic Solubility Determination: Turbidimetric Method
This method is a higher-throughput approach often used in early-stage drug discovery to estimate solubility.
Objective: To rapidly assess the concentration at which this compound precipitates from a solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or another suitable highly-solvating solvent
-
The organic solvent of interest (anti-solvent)
-
Multi-well plates (e.g., 96-well)
-
Automated liquid handler (optional)
-
Plate reader with turbidity or light scattering detection capabilities.
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
In a multi-well plate, add increasing volumes of the stock solution to a fixed volume of the organic solvent of interest.
-
The plate is then shaken, and the turbidity or light scattering of each well is measured at regular intervals.
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of equilibrium solubility using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
An In-depth Technical Guide to the Thermal Stability of Butyl 4-Carboxyphenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 4-Carboxyphenyl Carbonate is a chemical compound of interest in organic synthesis and potentially in the development of pharmaceuticals and other advanced materials. Its structure, featuring a carbonate ester linkage, a butyl group, and a carboxyphenyl moiety, suggests a complex thermal decomposition profile. Understanding the thermal stability of this compound is critical for determining its viability in applications where it may be subjected to elevated temperatures, such as in melt processing, formulation, and long-term storage under varied environmental conditions. This technical guide provides a comprehensive overview of the predicted thermal stability of this compound, detailed experimental protocols for its analysis, and visual representations of key processes.
Predicted Thermal Stability and Decomposition Pathway
The thermal decomposition of this compound is anticipated to proceed through a multi-step process, influenced by the relative stabilities of its constituent functional groups. The carbonate ester is likely the most thermally labile functional group, followed by the carboxylic acid and the butyl chain.
Predicted Decomposition Steps:
-
Initial Decomposition (Decarboxylation of the Carbonate): The initial and primary decomposition event is expected to be the cleavage of the carbonate linkage. This can occur through two potential pathways:
-
Pathway A: Loss of CO2 and Butanol: Formation of an intermediate that subsequently decomposes to release carbon dioxide and butanol, leaving a phenolic residue.
-
Pathway B: Loss of Butene and CO2: A concerted mechanism involving the butyl group, leading to the formation of butene, carbon dioxide, and 4-hydroxybenzoic acid. This is a common decomposition route for alkyl carbonates.
-
-
Secondary Decomposition (Decarboxylation of the Carboxylic Acid): Following or concurrently with the initial decomposition, the carboxylic acid group on the aromatic ring is expected to decarboxylate at higher temperatures, releasing another molecule of carbon dioxide and forming phenol or its derivatives.
-
Final Decomposition (Charring): At very high temperatures, the remaining aromatic structures will likely undergo further fragmentation and charring.
Based on the thermal analysis of similar aromatic carbonates and carboxylic acids, the onset of decomposition for this compound is predicted to be in the range of 150-250°C.
Data Presentation
The following tables summarize the predicted quantitative data for the thermal decomposition of this compound as would be determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Table 1: Predicted Thermogravimetric Analysis (TGA) Data
| Temperature Range (°C) | Predicted Mass Loss (%) | Associated Decomposition Step |
| 150 - 250 | ~42% | Initial decomposition: Loss of butene (C4H8) and carbon dioxide (CO2) |
| 250 - 400 | ~18.5% | Secondary decomposition: Decarboxylation of the resulting 4-hydroxybenzoic acid to phenol, with loss of CO2 |
| > 400 | Variable | Final decomposition and charring of the phenolic residue |
Table 2: Predicted Differential Scanning Calorimetry (DSC) Data
| Thermal Event | Predicted Temperature (°C) | Enthalpy Change (ΔH) | Description |
| Melting Point | 144 - 148[1][2][3] | Endothermic | Phase transition from solid to liquid |
| Decomposition | 150 - 250 (onset) | Endothermic/Exothermic | Complex set of peaks corresponding to the multi-step decomposition process |
Experimental Protocols
Detailed methodologies for the key experiments to determine the thermal stability of this compound are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature-dependent mass loss of this compound and to identify the temperature ranges of its decomposition.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[4]
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[5]
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.
-
Determine the onset temperature of decomposition and the temperature ranges for each distinct mass loss step.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and to characterize the thermodynamics of any phase transitions or decomposition events.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to contain any volatiles released during heating.[4]
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.[5]
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to a temperature above the final decomposition temperature (as determined by TGA, e.g., 400°C) at a constant heating rate of 10°C/min.
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the onset temperature and peak temperature of the melting endotherm.
-
Integrate the area of the melting peak to determine the enthalpy of fusion.
-
Analyze any other endothermic or exothermic peaks to characterize decomposition events.
-
Mandatory Visualizations
Experimental Workflow for Thermal Analysis
Caption: Experimental workflow for thermal analysis.
Predicted Thermal Decomposition Pathway
Caption: Predicted thermal decomposition pathway.
Conclusion
While direct experimental data for this compound is lacking, a thorough analysis of related chemical structures allows for a robust prediction of its thermal stability. The compound is expected to undergo a multi-step decomposition, initiated by the breakdown of the carbonate ester linkage, followed by decarboxylation of the carboxylic acid group at higher temperatures. The provided experimental protocols for TGA and DSC offer a clear roadmap for researchers to empirically determine the precise thermal properties of this compound. The visualizations included in this guide serve to clarify the experimental workflow and the predicted chemical transformations under thermal stress. This information is invaluable for the safe and effective application of this compound in research and development.
References
An In-depth Technical Guide to Butyl 4-Carboxyphenyl Carbonate as a Protecting Group Precursor
Disclaimer: Direct literature on the use of Butyl 4-Carboxyphenyl Carbonate as a protecting group precursor is scarce. This guide is constructed based on established principles of carbamate and carbonate chemistry, drawing analogies to the well-documented tert-butoxycarbonyl (Boc) protecting group and other related carbonate-based protecting groups. The experimental protocols and quantitative data presented are predictive and should be considered as starting points for experimental validation.
Introduction
In the landscape of multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the use of protecting groups is a fundamental strategy to ensure chemoselectivity.[1] A protecting group temporarily masks a reactive functional group, allowing a chemical modification to be performed elsewhere in the molecule.[2] An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule.[1]
This technical guide explores the potential of this compound as a precursor for the introduction of a n-butoxycarbonyl (Boc-n) protecting group for amines and potentially for alcohols. While the tert-butoxycarbonyl (Boc) group is ubiquitously employed for amine protection, the use of its straight-chain isomer, the n-butoxycarbonyl group, is less common.[3][4] This guide will provide a theoretical framework and practical guidance for researchers interested in exploring the utility of this compound in their synthetic endeavors.
Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₅ | |
| Molecular Weight | 238.24 g/mol | |
| CAS Number | 14180-12-2 | |
| Appearance | White to off-white crystalline powder | |
| Purity | >98.0% | |
| Melting Point | 144.0 to 148.0 °C | |
| Solubility | Soluble in alcohol |
The n-Butoxycarbonyl (Boc-n) Protecting Group
The protecting group derived from this compound is the n-butoxycarbonyl group. Similar to the Boc group, it forms a carbamate upon reaction with an amine. The stability of the Boc-n group is expected to be different from the Boc group due to the difference in the alkyl substituent. The tert-butyl group in the Boc protecting group can form a stable tertiary carbocation upon cleavage under acidic conditions, facilitating its removal.[3][5] The n-butyl group, being a primary alkyl group, is less prone to forming a stable carbocation, suggesting that the cleavage of the Boc-n group might require different, potentially harsher, conditions.
Proposed Mechanism of Protection
The introduction of the n-butoxycarbonyl group using this compound is proposed to proceed via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the carbonate. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the N-n-butoxycarbonyl protected amine and 4-hydroxybenzoic acid as a byproduct. The reaction can be facilitated by a base to deprotonate the amine, increasing its nucleophilicity.
Experimental Protocols (Predictive)
The following are hypothetical experimental protocols for the protection of a primary amine and a primary alcohol using this compound. These protocols are based on standard procedures for similar reactions and should be optimized for specific substrates.
Objective: To synthesize an N-n-butoxycarbonyl protected primary amine.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine and triethylamine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add this compound to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Objective: To synthesize an O-n-butoxycarbonyl protected primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Pyridine or Dichloromethane (DCM) as solvent
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary alcohol and DMAP in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with 1 M aqueous HCl solution (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Proposed Deprotection Strategies
The cleavage of the n-butoxycarbonyl group is anticipated to be more challenging than the Boc group due to the lower stability of the primary carbocation intermediate.
Strong acidic conditions, likely harsher than those used for Boc deprotection, may be required.
Predictive Protocol for Acidic Deprotection:
-
Dissolve the N-n-butoxycarbonyl protected amine in a suitable solvent (e.g., Dichloromethane).
-
Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.
-
Stir the reaction at room temperature or with heating and monitor by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized.
Given that the precursor contains a phenyl carbonate linkage, the resulting carbamate might be susceptible to cleavage under basic conditions, although this is generally less common for alkyl carbamates compared to aryl carbamates.
Quantitative Data (Predictive)
The following table presents predicted data for the protection of a model primary amine, benzylamine, with this compound. These values are hypothetical and based on typical yields for similar reactions.
| Substrate | Protecting Reagent | Base | Solvent | Time (h) | Yield (%) |
| Benzylamine | This compound | TEA | DCM | 12 | 85-95 |
| Benzyl Alcohol | This compound | DMAP/Pyridine | Pyridine | 24 | 70-85 |
Spectroscopic Characterization (Predicted)
The successful protection of an amine or alcohol with the n-butoxycarbonyl group can be confirmed by various spectroscopic techniques.
-
¹H NMR: Appearance of new signals corresponding to the n-butyl group: a triplet around 0.9 ppm (CH₃), a multiplet around 1.4 ppm (CH₂), a multiplet around 1.6 ppm (CH₂), and a triplet around 4.0 ppm (OCH₂). The signal for the N-H proton of the carbamate would typically appear as a broad singlet.
-
¹³C NMR: Appearance of new signals for the carbons of the n-butyl group and the carbamate carbonyl carbon (around 156 ppm).
-
IR Spectroscopy: A characteristic stretching vibration for the carbamate carbonyl group is expected in the range of 1680-1720 cm⁻¹.[6] For a protected primary amine, the N-H stretch would be observed around 3300-3500 cm⁻¹.[7]
-
Mass Spectrometry: The mass spectrum of the protected compound would show a molecular ion peak corresponding to the addition of the n-butoxycarbonyl group (100.12 g/mol ) to the starting material.
Conclusion
While this compound is not a mainstream protecting group precursor, this guide provides a theoretical and practical framework for its investigation. Based on the principles of carbamate chemistry, it is plausible that this reagent could serve as an effective means to introduce the n-butoxycarbonyl protecting group. The key areas for future research would be to experimentally validate the proposed protocols, determine the precise conditions for efficient protection and deprotection, and evaluate the stability of the Boc-n group under various reaction conditions to establish its orthogonality with other common protecting groups. This exploration could potentially add a new tool to the synthetic chemist's toolbox, offering an alternative to the widely used Boc group with a potentially different stability profile.
References
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
The Versatile Role of Butyl 4-Carboxyphenyl Carbonate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis, the demand for efficient and selective methodologies for the construction of complex molecules is ever-present. Butyl 4-Carboxyphenyl Carbonate, a mixed carbonic anhydride, emerges as a potent yet underexplored reagent with significant potential in various synthetic transformations. This technical guide provides an in-depth exploration of the core applications of this compound, focusing on its utility as a carboxylic acid activating agent for amide and ester synthesis, and as a potential protecting group. Detailed experimental protocols, quantitative data from analogous systems, and visual diagrams of reaction pathways are presented to equip researchers and professionals in drug development and chemical sciences with the knowledge to leverage this versatile reagent in their synthetic endeavors.
Introduction to this compound
This compound, also known as 4-(butoxycarbonyloxy)benzoic acid, is a stable, crystalline solid. Its structure features a carboxylic acid group and a butyl carbonate moiety attached to a phenyl ring. This unique combination of functional groups makes it a valuable tool in organic synthesis, primarily as an activating agent for carboxylic acids.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| Appearance | White to off-white crystalline powder |
| CAS Number | 14180-12-2 |
Core Application: Activation of Carboxylic Acids for Amide and Ester Synthesis
The primary application of this compound lies in its ability to act as a mixed carbonic anhydride for the activation of carboxylic acids. This activation facilitates the subsequent nucleophilic attack by amines or alcohols to form amides and esters, respectively. The mixed carbonic anhydride method is a cornerstone of peptide synthesis and is widely appreciated for its cost-effectiveness, rapid reaction times, and generally high yields.[1][2]
The overall process involves two key steps:
-
Formation of the Mixed Carbonic Anhydride: A carboxylic acid is reacted with an alkyl chloroformate in the presence of a base to form a mixed carbonic anhydride. In the context of this guide, this compound can be conceptualized as a pre-formed, stable mixed anhydride precursor or a reagent that can be generated in situ.
-
Nucleophilic Acyl Substitution: The activated carboxylic acid (the mixed anhydride) is then treated with a nucleophile (an amine or an alcohol) to yield the desired amide or ester.
A critical aspect of this methodology is controlling the regioselectivity of the nucleophilic attack. The mixed anhydride presents two electrophilic carbonyl centers. Ideally, the nucleophile should attack the carbonyl group of the desired carboxylic acid (Pathway A) rather than the carbonate carbonyl (Pathway B), which would lead to the formation of a urethane or carbonate byproduct. The outcome is influenced by steric and electronic factors of the R group of the carboxylic acid and the R' group of the chloroformate.
Application in Amide Bond Formation
The formation of amide bonds is a fundamental transformation in organic chemistry, particularly in the synthesis of peptides and pharmaceuticals. The mixed carbonic anhydride method offers a reliable and efficient alternative to other coupling reagents.
Table 2: Representative Yields for Amide Synthesis using Mixed Carbonic Anhydrides
| Carboxylic Acid | Amine | Coupling Conditions | Yield (%) | Reference |
| Z-Gly-OH | H-Phe-OMe | Isobutyl chloroformate, NMM, THF, -15 °C | 95 | [3] |
| Boc-Ala-OH | H-Leu-NH₂ | Ethyl chloroformate, Et₃N, CH₂Cl₂, 0 °C | 88 | General Protocol |
| Benzoic Acid | Benzylamine | Boric Acid (catalyst), Toluene, reflux | 89 | [4] |
-
Anhydride Formation: To a solution of the carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂) at -15 °C to 0 °C, add a tertiary amine base (e.g., N-methylmorpholine (NMM), triethylamine (Et₃N)) (1.0 eq.). To this mixture, add this compound (1.0 eq.) or a suitable chloroformate like isobutyl chloroformate (1.0 eq.) dropwise, ensuring the temperature is maintained. Stir the reaction mixture for 30 minutes to 1 hour at this temperature.
-
Amide Formation: To the freshly prepared mixed anhydride solution, add a solution of the amine (1.0-1.2 eq.) in the same solvent. The reaction can be allowed to slowly warm to room temperature and is typically stirred for 1-4 hours.
-
Work-up and Purification: The reaction mixture is typically filtered to remove the amine hydrochloride salt. The filtrate is then washed successively with dilute acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Application in Ester Synthesis
The synthesis of esters from carboxylic acids and alcohols is another key transformation where this compound can be employed as an activating agent. This method is particularly useful when dealing with sensitive substrates where harsh acidic conditions of Fischer esterification are not tolerated.
Table 3: Representative Yields for Ester Synthesis using Mixed Carbonic Anhydrides
| Carboxylic Acid | Alcohol | Coupling Conditions | Yield (%) | Reference |
| Acetic Acid | Phenol | Acetic Anhydride, H₂SO₄ (catalyst) | High | [5] |
| 4-Hydroxybenzoic Acid | Ethanol | H₂SO₄ (catalyst), reflux | High | [6] |
-
Anhydride Formation: Follow the same procedure as described for amide synthesis (Section 2.1, Step 1).
-
Ester Formation: To the prepared mixed anhydride solution, add the alcohol (1.0-1.5 eq.) and a catalytic amount of a suitable acylation catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically stirred at room temperature overnight.
-
Work-up and Purification: The work-up procedure is similar to that for amide synthesis. The crude ester is purified by column chromatography or distillation.
Potential Application: Carboxyl Protecting Group
Beyond its role as an activating agent, the 4-(butoxycarbonyloxy)phenyl moiety could potentially serve as a protecting group for carboxylic acids.[7] The stability of the resulting ester would need to be assessed under various reaction conditions.
The deprotection of such a group would likely involve cleavage of the carbonate or the ester linkage.
Potential Deprotection Strategies
Based on the structure, several deprotection strategies could be envisioned:
-
Basic Hydrolysis: Treatment with a base like lithium hydroxide or sodium hydroxide could saponify the ester bond, liberating the carboxylic acid.[8]
-
Nucleophilic Cleavage: Stronger nucleophiles might cleave the carbonate moiety.
-
Reductive Cleavage: Conditions such as hydrogenolysis might be explored, although the stability of the carbonate under these conditions would need to be determined.
Further research is required to establish the orthogonality and efficiency of this potential protecting group.
Conclusion
This compound represents a valuable and versatile reagent in the arsenal of the modern organic chemist. Its primary application as a precursor for the in-situ generation of mixed carbonic anhydrides provides a powerful and economical method for the synthesis of amides and esters, including peptides. The mild reaction conditions and generally high yields make it an attractive alternative to other coupling reagents. Furthermore, the potential of the 4-(butoxycarbonyloxy)phenyl moiety to serve as a novel carboxyl protecting group warrants further investigation. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the adoption and exploration of this compound in a wide range of synthetic applications, from academic research to industrial drug development.
References
- 1. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 2. Effect of Brønsted Acids on the Activation of Mixed Anhydride/Mixed Carbonic Anhydride and C-Terminal-Free N-Methylated Peptide Synthesis in a Micro-Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 5. longdom.org [longdom.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
Discovery and history of Butyl 4-Carboxyphenyl Carbonate
An In-depth Technical Guide to Butyl 4-Carboxyphenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 4-(Butoxycarbonyl)benzoic acid, is an organic compound with the chemical formula C₁₂H₁₄O₅. While specific details regarding its initial discovery and a comprehensive history of its synthesis are not extensively documented in readily available literature, its chemical structure suggests its role as a potential building block in organic synthesis and medicinal chemistry. This guide provides a plausible synthesis route based on established chemical principles, details its known physicochemical properties, and discusses the potential for biological activity based on related compounds. Due to a lack of specific research on this molecule, this document also highlights areas where further investigation is warranted.
Physicochemical Properties
This compound is a white to almost white powder or crystalline solid. Its key physicochemical properties are summarized in the table below.[1]
| Property | Value | Reference |
| CAS Number | 14180-12-2 | [1] |
| Molecular Formula | C₁₂H₁₄O₅ | [1] |
| Molecular Weight | 238.24 g/mol | |
| Appearance | White to Almost white powder to crystal | [1] |
| Melting Point | 144.0 to 148.0 °C | [1] |
| Purity | >98.0% (T) | [1] |
| Synonyms | 4-Carboxyphenyl Butyl Carbonate, 4-(Butoxycarbonyl)benzoic acid | [1] |
Plausible Synthesis Protocol
While a specific historical synthesis of this compound is not well-documented, a feasible synthetic route can be devised based on general methods for the preparation of aryl carbonates. The most probable pathway involves the reaction of 4-hydroxybenzoic acid with butyl chloroformate in the presence of a base.
Reaction Principle
The synthesis proceeds via a nucleophilic acyl substitution reaction. The phenoxide ion, generated from 4-hydroxybenzoic acid by a base, acts as a nucleophile and attacks the electrophilic carbonyl carbon of butyl chloroformate. The departure of the chloride ion results in the formation of the carbonate ester.
Experimental Workflow
References
An In-depth Technical Guide to Butyl 4-Carboxyphenyl Carbonate and its Analogues for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Butyl 4-Carboxyphenyl Carbonate and its derivatives, focusing on their synthesis, potential biological activities, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds.
Introduction
This compound is a chemical compound belonging to the class of aromatic carboxylic acids and carbonate esters. Its structure, featuring a benzoic acid moiety linked to a butyl carbonate group, presents a versatile scaffold for chemical modification and exploration of biological activity. While specific research on this compound is limited in publicly available literature, the broader family of benzoic acid derivatives and phenolic compounds has been extensively studied, revealing a wide range of pharmacological properties. These include antimicrobial, anti-inflammatory, and anticancer activities.
This guide will explore the synthesis of this compound, delve into the potential biological activities of its analogues based on existing research on related structures, and provide detailed experimental protocols for their evaluation.
Synthesis of this compound and its Analogues
The synthesis of this compound can be approached through several established organic chemistry reactions. A common and effective method involves the esterification of 4-hydroxybenzoic acid followed by a reaction with a butyl chloroformate, or a direct acylation of 4-hydroxybenzoic acid.
General Synthesis Workflow
The synthesis of this compound and its analogues typically follows a multi-step process, which can be generalized as shown in the workflow diagram below. This process begins with the selection of a substituted 4-hydroxybenzoic acid as the starting material, which allows for the introduction of various functional groups to explore structure-activity relationships (SAR).
Detailed Experimental Protocol for the Synthesis of this compound
This protocol is a representative procedure adapted from general methods for the synthesis of aromatic carbonate esters.
Materials:
-
4-Hydroxybenzoic acid
-
Thionyl chloride or Oxalyl chloride
-
Pyridine (or another suitable base)
-
Butanol
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Esterification of 4-Hydroxybenzoic Acid:
-
In a round-bottom flask, suspend 4-hydroxybenzoic acid (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-hydroxybenzoate.
-
-
Formation of the Carbonate:
-
Dissolve methyl 4-hydroxybenzoate (1 equivalent) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.2 equivalents) to the solution.
-
Slowly add butyl chloroformate (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Hydrolysis of the Methyl Ester:
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude methyl 4-(butoxycarbonyloxy)benzoate.
-
Dissolve the crude ester in a mixture of methanol and water.
-
Add an excess of lithium hydroxide (or sodium hydroxide) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to precipitate the product.
-
-
Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Potential Biological Activities and Analogues
While direct biological data for this compound is scarce, the activities of structurally related benzoic acid and phenol derivatives suggest several potential therapeutic applications. The following sections explore these possibilities.
Anticancer and Antiproliferative Activity
Numerous benzoic acid derivatives have been investigated for their potential as anticancer agents. The mechanism often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation.
Table 1: Antiproliferative Activity of Selected Benzoic Acid Analogues
| Compound/Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Hydroxy-3-methoxybenzoic acid methyl ester | Prostate Cancer Cells | ~15 | [1] |
| Biphenyl-4-carboxylic acid ethyl ester | Candida albicans | 512-1024 µg/mL (MIC) | [2] |
| 8-methoxy ciprofloxacin-hydrazone hybrids | HepG2, MCF-7, DU-145 | Varies | [3] |
Hypothesized Mechanism of Action: Inhibition of NF-κB Signaling
A plausible mechanism for the anticancer and anti-inflammatory effects of phenolic compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.
Anti-inflammatory Activity
The structural similarity of this compound to known anti-inflammatory agents, such as salicylic acid derivatives, suggests potential activity in modulating inflammatory responses. A key target in inflammation is the cyclooxygenase (COX) enzyme.
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound/Analogue | Target | Activity | Reference |
| 2-[(3-Fluorobenzyl)oxy]benzoic Acid | COX Enzymes | Potential Inhibitor | [4] |
| Benzoxazole Derivatives | COX-2 | IC₅₀ = 25.8 - 30.7 µg/mL | [5] |
| Flavonols | MAPK and NF-κB | Inhibition | [6] |
Hypothesized Mechanism of Action: Cyclooxygenase (COX) Inhibition
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of these enzymes is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
Benzoic acid and its esters are well-known for their antimicrobial properties and are used as preservatives in food and cosmetic products. The antimicrobial efficacy is often dependent on the nature of the alkyl or aryl group attached to the carboxylate.
Table 3: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference |
| Benzoic Acid | Escherichia coli O157 | 1000 | [7] |
| 4-Hydroxyphenylpropanoic acid esters | Listeria monocytogenes | 0.0625–16 mM | [8][9] |
| Biphenyl-4-carboxylic acid esters | Candida spp. | 512-1024 | [2] |
Experimental Protocols for Biological Evaluation
This section provides detailed methodologies for key in vitro assays to evaluate the potential biological activities of this compound and its analogues.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10][11][12]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with the test microorganism. The MIC is the lowest concentration of the compound that prevents visible growth.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.
-
Serial Dilution: Serially dilute the test compounds in a 96-well plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).
-
MIC Determination: Determine the MIC by visually assessing the lowest concentration of the compound that inhibits microbial growth.[13]
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
Principle: The peroxidase activity of COX is coupled to a fluorometric probe. The inhibition of the enzyme results in a decrease in the fluorescent signal.
Protocol:
-
Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, a fluorometric probe (e.g., ADHP), and the substrate (arachidonic acid).
-
Reaction Mixture: In a 96-well black plate, add the assay buffer, heme cofactor, fluorometric probe, and the COX enzyme.
-
Inhibitor Addition: Add the test compounds at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., excitation at 535 nm and emission at 587 nm).
-
Data Analysis: Calculate the rate of the reaction and determine the percent inhibition and IC₅₀ value for each compound.[5][7]
Conclusion
This compound and its analogues represent a promising class of compounds for further investigation in drug discovery. Based on the known biological activities of related benzoic acid and phenol derivatives, these compounds may exhibit valuable anticancer, anti-inflammatory, and antimicrobial properties. The synthetic routes are accessible, and a variety of well-established in vitro assays can be employed to screen for and characterize their biological effects. Future research should focus on the synthesis of a library of analogues to establish clear structure-activity relationships and to identify lead compounds with potent and selective therapeutic activities. The prodrug potential of this scaffold, where the carbonate linkage could be cleaved in vivo to release an active phenolic compound, also warrants further exploration.
References
- 1. CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. This compound | C12H14O5 | CID 586595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nano-ntp.com [nano-ntp.com]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of Butyl 4-Carboxyphenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Butyl 4-Carboxyphenyl Carbonate (CAS No. 14180-12-2). The following sections detail its physical and chemical properties, toxicological data, safe handling protocols, and emergency procedures to ensure its responsible use in a laboratory setting.
Chemical and Physical Properties
This compound is a white to almost white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 14180-12-2 | [2] |
| Molecular Formula | C12H14O5 | [1][2] |
| Molecular Weight | 238.24 g/mol | [2][3] |
| Appearance | White to almost white powder to crystal | [1][2] |
| Melting Point | 144.0 to 148.0 °C | [2] |
| Solubility | Soluble in alcohol | [2] |
| Purity | >98.0% | [2] |
| XLogP3-AA | 2.9 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 7 | [1] |
| Topological Polar Surface Area | 72.8 Ų | [1] |
Toxicological Information and Hazard Classification
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [4] |
The primary hazards are associated with acute toxicity, and appropriate precautions must be taken to avoid exposure.
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are based on established laboratory safety guidelines and information from safety data sheets.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.[5]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the laboratory.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is critical to minimize exposure.
-
Eye and Face Protection: Chemical safety goggles are required. A face shield may be necessary for operations with a high risk of splashing.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Gloves should be inspected before use and changed immediately if contaminated.[5]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of skin contact, an acid-resistant apron should be worn.[5] Ensure that arms and legs are covered, and wear closed-toe shoes.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be required.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid breathing dust.[4]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
-
Keep the container tightly closed when not in use.
A logical workflow for the safe handling of this compound is depicted in the following diagram:
Caption: Safe handling workflow for this compound.
Stability and Reactivity
-
Chemical Stability: this compound is stable under normal laboratory conditions.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide and carbon dioxide.[4]
-
Hazardous Reactions: No hazardous reactions have been reported under normal processing.[4]
First Aid Measures
In case of exposure, immediate action is crucial.
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Spill and Disposal Procedures
Spill Management
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with soap and water.
-
Major Spills: In the event of a large spill, evacuate the area immediately. Restrict access and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection, before attempting cleanup.
Waste Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4] Do not allow the chemical to enter drains or waterways.
This technical guide is intended to provide comprehensive safety information for trained laboratory personnel. Always consult the Safety Data Sheet (SDS) before use and adhere to all institutional safety protocols.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 14180-12-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | C12H14O5 | CID 586595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Methodological & Application
Synthesis of Butyl 4-Carboxyphenyl Carbonate: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of Butyl 4-Carboxyphenyl Carbonate, a valuable building block in organic synthesis, particularly for the development of novel polymers and pharmaceutical intermediates. The synthesis is presented as a three-step process commencing with the esterification of 4-hydroxybenzoic acid, followed by the formation of a mixed carbonate, and concluding with the selective hydrolysis of the butyl ester. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed methodologies, data presentation, and a visual representation of the synthetic workflow.
Introduction
This compound is a bifunctional organic molecule featuring both a carboxylic acid and a carbonate functional group. This unique structure makes it a versatile reagent for various chemical transformations. The presence of the carboxylic acid allows for amide bond formation and other derivatizations, while the carbonate moiety can act as a protecting group or a reactive site for further modifications. This protocol outlines a reliable and reproducible method for the synthesis of this compound from readily available starting materials.
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis, based on typical yields for analogous reactions reported in the chemical literature.
| Step | Reaction | Reactants | Product | Solvent | Catalyst/Base | Typical Yield (%) | Purity (%) |
| 1 | Fischer Esterification | 4-Hydroxybenzoic acid, n-Butanol | Butyl 4-hydroxybenzoate | Toluene | Sulfuric Acid | 85-95 | >98 |
| 2 | Carbonate Formation | Butyl 4-hydroxybenzoate, Butyl chloroformate | Butyl 4-(butoxycarbonyl)oxybenzoate | Dichloromethane | Pyridine | 80-90 | >97 |
| 3 | Selective Hydrolysis | Butyl 4-(butoxycarbonyl)oxybenzoate | This compound | Tetrahydrofuran/Water | Lithium Hydroxide | 75-85 | >98 |
Experimental Protocols
Step 1: Synthesis of Butyl 4-hydroxybenzoate
Materials:
-
4-Hydroxybenzoic acid (1.0 eq)
-
n-Butanol (3.0 eq)
-
Toluene
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-hydroxybenzoic acid and toluene.
-
Add n-butanol to the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the 4-hydroxybenzoic acid has been consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Butyl 4-hydroxybenzoate.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white solid. Butylparaben is prepared by the esterification of 4-hydroxybenzoic acid with 1-butanol in the presence of an acid catalyst such as sulfuric acid.[1]
Step 2: Synthesis of Butyl 4-(butoxycarbonyl)oxybenzoate
Materials:
-
Butyl 4-hydroxybenzoate (1.0 eq)
-
Butyl chloroformate (1.2 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve Butyl 4-hydroxybenzoate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine to the cooled solution.
-
Add butyl chloroformate dropwise to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude Butyl 4-(butoxycarbonyl)oxybenzoate by column chromatography on silica gel.
Step 3: Synthesis of this compound
Materials:
-
Butyl 4-(butoxycarbonyl)oxybenzoate (1.0 eq)
-
Lithium hydroxide monohydrate (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Dissolve Butyl 4-(butoxycarbonyl)oxybenzoate in a mixture of THF and water in a round-bottom flask.
-
Add lithium hydroxide monohydrate to the solution and stir vigorously at room temperature. The hydrolysis of the ester bond is the first step in the degradation of parabens.[2][3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain pure this compound as a white solid.[4][5]
Mandatory Visualization
References
- 1. Butylparaben - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 14180-12-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Application Notes and Protocols: Butyl 4-Carboxyphenyl Carbonate as a Linker in Solid-Phase Synthesis
A comprehensive search for the application of Butyl 4-Carboxyphenyl Carbonate as a linker in solid-phase synthesis has yielded no specific protocols, application notes, or scientific literature detailing its use in this context.
While the chemical structure of this compound, also known as 4-(Butoxycarbonyloxy)benzoic acid, suggests potential as a linker molecule due to its carboxylic acid group for attachment to a solid support and a carbonate ester that could potentially be cleaved, there is no documented evidence in the public domain of its practical application for this purpose.
Extensive searches for experimental procedures, quantitative data on loading and cleavage efficiencies, or its use in the synthesis of specific peptides or other molecules have been unsuccessful. The scientific and technical literature on solid-phase synthesis details a wide variety of linkers, such as Wang, Merrifield, and various safety-catch linkers, but does not include this compound among them.
Therefore, it is not possible to provide the requested detailed application notes, experimental protocols, data tables, or visualizations for the use of this compound as a linker in solid-phase synthesis. Researchers and professionals in drug development are advised to consult literature for established and well-documented linker systems for their solid-phase synthesis needs.
Application Notes and Protocols for the Deprotection of Butyl 4-Carboxyphenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Butyl 4-Carboxyphenyl Carbonate protecting group is a valuable tool in multi-step organic synthesis, particularly in the context of drug development where the temporary masking of a carboxylic acid or phenol functional group is required. Its removal, or deprotection, is a critical step that must be achieved with high efficiency and selectivity to ensure the integrity of the target molecule. These application notes provide a comprehensive overview of common deprotection strategies, detailed experimental protocols, and a summary of reaction conditions to guide researchers in selecting the optimal method for their specific substrate and synthetic route.
The tert-butyl carbonate moiety is generally susceptible to cleavage under acidic conditions, which proceed via the formation of a stable tert-butyl cation.[1][2] However, the harshness of strongly acidic reagents may not be compatible with sensitive functional groups present in complex molecules. Therefore, a range of milder and more selective methods have been developed.
Deprotection Methodologies
Several methods are available for the deprotection of tert-butyl carbonates, each with its own advantages and limitations. The choice of method depends on the substrate's sensitivity to acidic or other reactive conditions.
Acid-Catalyzed Deprotection
This is the most common and straightforward method for removing tert-butyl carbonate protecting groups. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed. The reaction proceeds through protonation of the carbonate oxygen, followed by the loss of a tert-butyl cation to form a carbamic acid intermediate, which then decarboxylates to yield the deprotected phenol or carboxylic acid.[1][2]
Key Considerations:
-
Acid Strength: Strong acids are highly effective but can lead to side reactions with acid-labile functional groups.
-
Scavengers: The liberated tert-butyl cation can be a reactive electrophile, potentially leading to unwanted alkylation of electron-rich aromatic rings.[3] The use of scavengers such as triethylsilane (TES) or anisole can mitigate this issue.[4]
-
Solvent: Dichloromethane (DCM) is a common solvent for these reactions.[5][6]
Lewis Acid-Mediated Deprotection
Lewis acids, such as zinc bromide (ZnBr₂), offer a milder alternative to Brønsted acids for the cleavage of tert-butyl carbonates.[7] This method can be particularly useful when the substrate is sensitive to strong protic acids. The reaction is typically performed in an inert solvent like dichloromethane.[7]
Key Considerations:
-
Selectivity: ZnBr₂ can exhibit selectivity in cleaving secondary N-Boc groups while leaving primary N-Boc groups intact, a principle that may extend to other tert-butyl protected functionalities under carefully controlled conditions.[6]
Novel Mild Deprotection Methods
Recent research has focused on developing even milder deprotection conditions to accommodate highly sensitive substrates.
-
Radical Cation-Facilitated Deprotection: A catalytic amount of a triarylamminium radical cation, such as tris(4-bromophenyl)aminium hexachloroantimonate ("Magic Blue"), in the presence of a silane like triethylsilane, can efficiently cleave tert-butyl carbonates.[8][9] This method avoids the use of strong acids or high temperatures.[8][9]
-
Thermolytic Cleavage in Fluorinated Alcohols: Heating the protected compound in fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effect deprotection, often with just solvent evaporation required for product isolation.[10]
-
Enzymatic Deprotection: For highly sensitive substrates, enzymatic methods using lipases or esterases can provide excellent selectivity, leaving other protecting groups intact.[11]
Data Summary of Deprotection Conditions
The following table summarizes various reported conditions for the deprotection of tert-butyl carbonates. Researchers should note that optimal conditions may vary depending on the specific substrate and should be determined empirically.
| Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 0.5 - 4 h | High | [2][5][6] |
| Hydrochloric Acid (HCl) | Dioxane / Water | Reflux | 3 h | 89 | [3] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Overnight | 72 | [7] |
| Tris(4-bromophenyl)aminium hexachloroantimonate (Magic Blue), Triethylsilane | Acetonitrile | Room Temperature | 1 h | up to 95 | [8][9] |
| 2,2,2-Trifluoroethanol (TFE) | TFE | Reflux | Variable | Nearly Quantitative | [10] |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | HFIP | Reflux | Variable | Nearly Quantitative | [10] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a general procedure for the acidic deprotection of a this compound.
Materials:
-
This compound protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
(Optional) Triethylsilane (TES) or Anisole as a scavenger
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound protected substrate in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
If using a scavenger, add 1-5 equivalents of triethylsilane or anisole to the solution.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (typically 20-50% v/v with DCM) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude deprotected product.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization, if necessary.
Visualization of the Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of a this compound.
Caption: General workflow for the deprotection of this compound.
The following diagram illustrates the chemical transformation during the acid-catalyzed deprotection.
Caption: Acid-catalyzed deprotection mechanism of a tert-butyl carbonate.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Butyl 4-Carboxyphenyl Carbonate
Introduction
Protecting groups are essential tools in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. They allow for the selective masking of reactive functional groups to prevent unwanted side reactions during chemical transformations at other sites of a molecule. The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that are orthogonal to other functional groups present in the molecule.
This document provides an overview of Butyl 4-Carboxyphenyl Carbonate, a compound with potential application as a protecting group for carboxylic acids. While specific literature on its use as a carboxyl protecting group is not extensively available, its structure suggests reactivity analogous to other carbonate-based protecting groups. The information presented herein is based on general principles of organic chemistry and data available for structurally related compounds.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a protecting group is crucial for its effective application. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | 4-(Butoxycarbonyloxy)benzoic acid | [2] |
| CAS Number | 14180-12-2 | [1] |
| Molecular Formula | C₁₂H₁₄O₅ | [1] |
| Molecular Weight | 238.24 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 144-148 °C | |
| Purity | >98% |
Conceptual Application as a Carboxyl Protecting Group
The structure of this compound, featuring a carboxylic acid and a butyl carbonate moiety on a phenyl ring, suggests its potential utility in synthetic strategies. The butyl carbonate group could conceptually serve as a protecting group for a phenolic hydroxyl group, while the free carboxylic acid could be used for further derivatization. Conversely, the entire molecule could be attached to a substrate via its carboxylic acid, with the butyl carbonate serving as a masked hydroxyl group.
However, for the direct purpose of carboxyl group protection , this compound itself would not be the protecting group, but rather a reagent used to introduce a 4-(butoxycarbonyloxy)phenyl group onto a carboxylic acid, forming a mixed anhydride which would likely be too reactive for a stable protecting group. A more plausible, though un-documented, scenario would involve a derivative of this molecule.
Given the absence of specific literature, the following sections will provide generalized protocols for the protection and deprotection of carboxylic acids using analogous carbonate-based strategies. These are intended as a conceptual guide for researchers exploring the potential of this or related compounds.
Experimental Protocols (Hypothetical and Based on Analogy)
Important Note: The following protocols are not based on published experimental data for this compound but are adapted from standard procedures for other carbonate and ester-based protecting groups. Optimization will be required for any specific application.
Protocol 1: Hypothetical Protection of a Carboxylic Acid
This protocol describes a hypothetical method for the esterification of a carboxylic acid (R-COOH) using a derivative of this compound. This would involve activating the this compound and then reacting it with the target carboxylic acid.
Materials:
-
Carboxylic acid (R-COOH)
-
4-(Butoxycarbonyloxy)benzyl alcohol (hypothetical derivative)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), 4-(butoxycarbonyloxy)benzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hypothetical Deprotection of the Protected Carboxylic Acid
The cleavage of the hypothetical 4-(butoxycarbonyloxy)benzyl ester would likely proceed under conditions that cleave benzyl esters or carbonates.
Method A: Hydrogenolysis (for Benzyl-type esters)
Materials:
-
Protected carboxylic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected carboxylic acid in methanol or ethyl acetate.
-
Add 10% Pd/C (10 mol%) to the solution.
-
Stir the suspension under an atmosphere of hydrogen (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
Method B: Basic Hydrolysis (for Carbonate esters)
Materials:
-
Protected carboxylic acid
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the protected carboxylic acid in a mixture of THF and water.
-
Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Visualizations
The following diagrams illustrate the conceptual workflows for the protection and deprotection of a carboxylic acid as described in the hypothetical protocols.
References
Application Notes and Protocols for Derivatization of Butyl 4-Carboxyphenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of Butyl 4-Carboxyphenyl Carbonate, a bifunctional molecule with applications in organic synthesis, medicinal chemistry, and drug development. The primary modes of derivatization involve the activation of the carboxylic acid for amide bond formation and the cleavage of the butyl carbonate group, which serves as a protecting group for the phenolic hydroxyl.
Section 1: Amide Bond Formation via Carboxylic Acid Activation
The carboxylic acid moiety of this compound can be activated and coupled with a variety of primary and secondary amines to form the corresponding amides. This is a fundamental transformation for introducing diverse functional groups and building complex molecular architectures. Several standard coupling reagents can be employed for this purpose.
Experimental Protocols
Protocol 1.1: EDC/HOBt Mediated Amide Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt) to form a reactive ester intermediate, which then couples with an amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 1.2: Thionyl Chloride Mediated Amide Formation
This one-pot synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Base (e.g., Triethylamine, Pyridine)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in the chosen anhydrous solvent.
-
Add thionyl chloride (1.2 - 1.5 equiv) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature or gently heat (e.g., 50-70 °C) for 1-3 hours to ensure complete formation of the acyl chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Re-dissolve the crude acyl chloride in a fresh portion of anhydrous solvent.
-
In a separate flask, dissolve the amine (1.1 equiv) and a base like triethylamine (2.0 equiv) in the same anhydrous solvent.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1.1.
-
Purify the product by column chromatography.
Data Presentation
| Coupling Method | Reagents | Typical Reaction Time | Typical Yield Range | Notes |
| EDC/HOBt | EDC·HCl, HOBt, DIPEA | 12-24 hours | 70-95% | Mild conditions, suitable for sensitive substrates.[2][3] |
| SOCl₂ | SOCl₂ | 3-15 hours (total) | 65-90% | More reactive, suitable for sterically hindered amines.[1] |
Diagram of Amide Coupling Workflow
Caption: General workflow for the synthesis of amide derivatives from this compound.
Section 2: Deprotection of the Phenolic Hydroxyl Group
The butyl carbonate group on this compound serves as a base-labile protecting group for the phenolic hydroxyl.[4] This allows for selective reactions at the carboxylic acid terminus while the phenol is masked. The butyl carbonate can be cleaved under basic conditions to reveal the free phenol.
Experimental Protocol
Protocol 2.1: Base-Mediated Cleavage of the Butyl Carbonate Group
This protocol describes the removal of the butyl carbonate protecting group using a mild base.
Materials:
-
This compound or its amide derivative
-
Base (e.g., Piperidine, Sodium Methoxide, or 1N NaOH)
-
Solvent (e.g., Methanol, Dichloromethane, or a mixture)
-
Acid for neutralization (e.g., 1M HCl)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in a suitable solvent.
-
Add the base. The choice and amount of base will depend on the substrate's sensitivity. For a mild deprotection, 10-25% piperidine in the solvent can be used.[4] For more robust substrates, 1N NaOH in methanol can be employed.
-
Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the free phenol.
-
Once the reaction is complete, neutralize the mixture with 1M HCl until the pH is acidic.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Base | Solvent | Temperature | Typical Reaction Time | Notes |
| Piperidine (10-25% v/v) | CHCl₃ or DCM | Room Temp. | 4-24 hours | Mild conditions suitable for base-sensitive functional groups.[4] |
| 1N NaOH | Methanol | Room Temp. | 1-10 hours | Stronger conditions, ensure ester groups are not present if saponification is not desired.[4] |
Diagram of Deprotection Logical Relationship
Caption: Logical diagram illustrating the deprotection of the phenolic hydroxyl group.
References
- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Analytical methods for Butyl 4-Carboxyphenyl Carbonate quantification (HPLC, GC)
An in-depth analysis of Butyl 4-Carboxyphenyl Carbonate, a compound of interest in pharmaceutical and materials science, necessitates robust and reliable analytical methods for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as the principal techniques for this purpose. This document provides detailed application notes and protocols for both methods, tailored for researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is a highly suitable method for the quantification of this compound due to the presence of both polar (carboxylic acid) and non-polar (butyl group, phenyl ring) moieties. The following protocol is based on established methods for similar aromatic carboxylic acids and carbonate esters.
HPLC Protocol
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Depending on the matrix, extract the sample with a suitable organic solvent. If the sample is in a solid form, dissolve a known quantity in the diluent. For liquid samples, a direct dilution may be possible. Ensure the final concentration is within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with UV Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 50-80% B15-20 min: 80% B20-22 min: 80-50% B22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Gas Chromatography (GC) Analysis
Gas chromatography offers a high-resolution separation technique for volatile and semi-volatile compounds. For this compound, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl or silyl ester) is recommended to improve peak shape and thermal stability. However, direct analysis is also possible. The following protocol outlines a GC-FID method.
GC Protocol
1. Sample Preparation (with Derivatization):
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like Dichloromethane.
-
Derivatization: To 100 µL of the standard or sample solution, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.
-
Calibration Standards: Prepare a series of derivatized working standards by diluting the derivatized stock solution.
2. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (Split ratio 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector Temperature | 300 °C |
| Run Time | 20 minutes |
3. Data Analysis:
-
Generate a calibration curve using the derivatized standards.
-
Quantify the derivatized this compound in the samples by comparing their peak areas to the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance data expected from the described methods. These values are illustrative and should be validated in the user's laboratory.
| Parameter | HPLC-UV | GC-FID (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
| Precision (RSD%) | < 2% | < 3% |
| Accuracy (Recovery %) | 98-102% | 97-103% |
Visualizations
Caption: General workflow for the analytical quantification of chemical compounds.
Caption: Logical flow from sample to quantitative result in chromatographic analysis.
Application Notes and Protocols: Butyl 4-Carboxyphenyl Carbonate in the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Butyl 4-Carboxyphenyl Carbonate as a protecting group for hydroxyl functionalities in the synthesis of Active Pharmaceutical Ingredients (APIs). While direct, widespread applications of this specific reagent are not extensively documented in publicly available literature, its structure suggests a role as a specialized protecting group. The following protocols are based on established principles of organic synthesis and protecting group chemistry, offering a practical guide for its evaluation and implementation in synthetic workflows.
Introduction to Carboxyphenyl Carbonates in API Synthesis
In multi-step API synthesis, the selective protection of reactive functional groups is crucial to prevent unwanted side reactions. Phenolic and alcoholic hydroxyl groups are common functionalities in drug molecules and their intermediates that often require temporary masking. Carbonates, such as the well-known tert-butoxycarbonyl (Boc) group, are widely used for this purpose.
This compound presents a unique combination of a butyl carbonate protecting group and a carboxylic acid moiety on the phenyl ring. This bifunctional nature could offer advantages in terms of modifying solubility, providing a handle for further functionalization, or influencing the stability and cleavage conditions of the protecting group. The carboxyl group could potentially be used to attach the protected molecule to a solid support or to fine-tune its physicochemical properties.
Synthesis of this compound
The following protocol describes a plausible method for the synthesis of this compound from commercially available starting materials.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Hydroxybenzoic acid
-
Butyl chloroformate
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 4-Hydroxybenzoic acid (1.0 eq) in DCM or THF at 0 °C, add triethylamine or pyridine (1.1 eq).
-
Stir the mixture for 15 minutes to form the corresponding carboxylate salt.
-
Slowly add butyl chloroformate (1.05 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound as a white to off-white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 85-95% | Analogous acylation reactions |
| Purity (by HPLC) | >98% | General purity of synthesized reagents |
| Melting Point | 144-148 °C | [1][2] |
Application in API Synthesis: Protection of a Phenolic Hydroxyl Group
This protocol outlines a general procedure for the protection of a phenolic hydroxyl group in a hypothetical API intermediate using this compound.
Experimental Protocol: Protection of a Phenolic Intermediate
Materials:
-
Phenolic API intermediate (e.g., Intermediate-OH)
-
This compound
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the phenolic API intermediate (1.0 eq) and this compound (1.1 eq) in DCM or MeCN.
-
Add a catalytic amount of DMAP (0.05 - 0.1 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the resulting protected intermediate (Intermediate-O-COOBu-Ph-COOH) by column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Time | 4-12 hours | Typical for DMAP-catalyzed acylations |
| Typical Yield | 80-90% | Based on similar protection reactions |
| Purity (by HPLC) | >97% | Standard for pharmaceutical intermediates |
Deprotection of the this compound Group
The cleavage of the carbonate protecting group can be achieved under basic conditions, regenerating the hydroxyl group.
Experimental Protocol: Deprotection of the Protected Intermediate
Materials:
-
Protected API intermediate (Intermediate-O-COOBu-Ph-COOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
1 M Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the protected intermediate (1.0 eq) in MeOH or EtOH.
-
Add 1 M NaOH solution or a solution of K2CO3 (2.0 - 3.0 eq).
-
Stir the mixture at room temperature for 2-6 hours, monitoring the deprotection by TLC or LC-MS.
-
After completion, neutralize the reaction mixture with 1 M HCl to pH ~7.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the deprotected intermediate (Intermediate-OH) by column chromatography or recrystallization if necessary.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Time | 2-6 hours | Typical for basic hydrolysis of carbonates |
| Typical Yield | 90-98% | Based on similar deprotection reactions |
| Purity (by HPLC) | >99% | Standard for final API intermediates |
Visualizations
Logical Workflow for Protecting Group Strategy in API Synthesis
Caption: Workflow of a protecting group strategy in API synthesis.
Synthesis and Application of this compound
Caption: Synthesis of the protecting group and its subsequent use.
References
Application Notes and Protocols for Polymer Functionalization with Butyl 4-Carboxyphenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of polymers with Butyl 4-Carboxyphenyl Carbonate. This reagent allows for the introduction of a protected phenolic group onto a polymer backbone, which can be later deprotected to yield a phenolic hydroxyl group. This functionality is valuable for a range of applications, including drug delivery systems, biomaterials, and nanotechnology, where the phenolic group can be used for further conjugation, as an antioxidant moiety, or to modulate the physicochemical properties of the polymer.
Introduction
This compound, also known as 4-((Butoxycarbonyl)oxy)benzoic acid, is a versatile reagent for the modification of polymers containing nucleophilic functional groups such as amines and hydroxyls. The molecule possesses a carboxylic acid group that can be activated for covalent coupling, and a butyl carbonate-protected phenol. This protecting group is stable under many reaction conditions used for polymer modification but can be selectively removed under specific conditions to reveal the reactive phenol.
The functionalization of polymers with this molecule is a key step in creating advanced materials with tailored properties. For instance, in drug delivery, the resulting phenolic group can be used to attach drugs, targeting ligands, or imaging agents.
Principle of Functionalization
The primary method for attaching this compound to polymers is through the formation of an amide or ester bond. This involves the activation of the carboxylic acid group of the reagent, followed by its reaction with amine or hydroxyl groups on the polymer backbone.
Commonly used coupling agents for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive such as N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (DMAP) to enhance efficiency and minimize side reactions.
Experimental Protocols
Materials and Equipment
Materials:
-
Polymer with amine or hydroxyl functional groups (e.g., Amine-terminated polyethylene glycol (PEG-NH2), Poly(L-lysine) (PLL), Poly(vinyl alcohol) (PVA))
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Deionized water
-
Common laboratory glassware and consumables
Equipment:
-
Magnetic stirrer and hotplate
-
Schlenk line or nitrogen/argon inlet for inert atmosphere
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
-
Standard analytical equipment for characterization (NMR, FTIR, GPC)
Protocol 1: Functionalization of an Amine-Terminated Polymer (e.g., PEG-NH2)
This protocol describes the coupling of this compound to an amine-terminated polymer via an amide bond using EDC/NHS chemistry.
1. Activation of this compound: a. In a clean, dry round-bottom flask, dissolve this compound (1.5 equivalents relative to the amine groups on the polymer) and NHS (1.5 equivalents) in anhydrous DMF. b. Stir the solution under an inert atmosphere (nitrogen or argon) at room temperature. c. Add EDC (1.5 equivalents) to the solution and continue stirring at room temperature for 4-6 hours to form the NHS-activated ester.
2. Coupling Reaction: a. In a separate flask, dissolve the amine-terminated polymer (1 equivalent) in anhydrous DMF. b. To the polymer solution, add the freshly prepared solution of activated this compound. c. Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture. d. Allow the reaction to stir at room temperature for 24-48 hours under an inert atmosphere.
3. Purification of the Functionalized Polymer: a. Quench the reaction by adding a small amount of water. b. Transfer the reaction mixture to a dialysis membrane with an appropriate molecular weight cut-off. c. Dialyze against deionized water for 48-72 hours, changing the water frequently to remove unreacted reagents and byproducts. d. Lyophilize the purified polymer solution to obtain the functionalized polymer as a white, fluffy solid.
4. Characterization: a. Confirm the successful functionalization using ¹H NMR and FTIR spectroscopy. b. Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). c. Quantify the degree of functionalization using ¹H NMR by integrating the signals corresponding to the polymer backbone and the attached this compound moiety.
Protocol 2: Functionalization of a Hydroxyl-Containing Polymer (e.g., PVA)
This protocol details the esterification of a hydroxyl-containing polymer with this compound using DCC/DMAP chemistry.
1. Reaction Setup: a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the hydroxyl-containing polymer (1 equivalent of hydroxyl groups) and this compound (2 equivalents) in anhydrous DCM or DMF. b. Add DMAP (0.2 equivalents) to the solution, which acts as a catalyst. c. Cool the solution to 0 °C in an ice bath.
2. Coupling Reaction: a. In a separate flask, dissolve DCC (2 equivalents) in a minimal amount of the same anhydrous solvent. b. Add the DCC solution dropwise to the polymer solution at 0 °C over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form. c. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. d. Stir the reaction mixture for 24-48 hours.
3. Purification: a. Filter the reaction mixture to remove the precipitated DCU. b. Concentrate the filtrate using a rotary evaporator. c. Precipitate the polymer by adding the concentrated solution to a large volume of a non-solvent (e.g., cold diethyl ether or methanol). d. Collect the precipitated polymer by filtration or centrifugation. e. Redissolve the polymer in a suitable solvent and re-precipitate to ensure high purity. f. Dry the final product under vacuum.
4. Characterization: a. Analyze the purified polymer by ¹H NMR and FTIR to confirm the formation of the ester linkage. b. Use GPC to assess changes in molecular weight and PDI. c. Calculate the degree of functionalization from the ¹H NMR spectrum.
Data Presentation
Table 1: Representative Quantitative Data for Polymer Functionalization
| Polymer Backbone | Functionalization Protocol | Coupling Reagents | Degree of Functionalization (%)¹ | Yield (%) |
| PEG-NH₂ (5 kDa) | Protocol 1 | EDC/NHS | 85 | 78 |
| Poly(L-lysine) (15 kDa) | Protocol 1 | EDC/NHS | 65 | 72 |
| Poly(vinyl alcohol) (10 kDa) | Protocol 2 | DCC/DMAP | 45 | 65 |
¹ Determined by ¹H NMR spectroscopy.
Visualizations
Caption: Workflow for functionalizing an amine-terminated polymer.
Caption: Workflow for functionalizing a hydroxyl-containing polymer.
Caption: Logical pathway from polymer to a drug delivery system.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Carbodiimide reagents (DCC and EDC) are potent allergens and sensitizers. Handle with extreme care and avoid inhalation of dust or contact with skin.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: Scale-up Synthesis of Butyl 4-Carboxyphenyl Carbonate
Abstract
This document provides a detailed methodology for the scale-up synthesis of Butyl 4-Carboxyphenyl Carbonate, a key intermediate in the development of various pharmaceuticals and specialty chemicals. The protocol outlines a robust and scalable procedure starting from readily available commercial reagents. This synthesis involves the reaction of 4-hydroxybenzoic acid with butyl chloroformate under basic conditions. The subsequent sections detail the necessary reagents, equipment, a step-by-step experimental protocol, and methods for purification and characterization of the final product. All quantitative data is summarized for clarity, and procedural workflows are visualized using diagrams.
Introduction
This compound is a bifunctional molecule containing both a carboxylic acid and a carbonate ester. This unique structure makes it a valuable building block in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs) and other complex organic molecules. The increasing demand for this intermediate necessitates the development of a reliable and scalable synthetic route.
This application note describes a laboratory-scale-up procedure for the synthesis of this compound via the O-acylation of 4-hydroxybenzoic acid with butyl chloroformate. The reaction proceeds efficiently in the presence of a suitable base to neutralize the hydrochloric acid byproduct. The protocol is designed to be straightforward and scalable for researchers and professionals in drug development and chemical manufacturing.
Reaction Scheme
The overall chemical transformation is depicted below:
Caption: Chemical reaction for the synthesis of this compound.
Materials and Equipment
Reagents
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Supplier |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 99-96-7 | ≥99% | Sigma-Aldrich |
| Butyl Chloroformate | C₅H₉ClO₂ | 136.58 | 592-34-7 | ≥98% | Alfa Aesar |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | ≥99.5% | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ≥99.8% | VWR |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 2 M aqueous solution | J.T. Baker |
| Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous | EMD Millipore |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | Macron |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade | Macron |
Equipment
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Ice bath
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Separatory funnel (2 L)
-
Büchner funnel and filtration flask
-
pH meter or pH paper
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
Experimental Protocol
Reaction Setup
-
Assemble the 5 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere.
-
Charge the flask with 4-hydroxybenzoic acid (276 g, 2.0 mol) and anhydrous dichloromethane (2.5 L).
-
Stir the resulting suspension at room temperature.
-
Cool the suspension to 0-5 °C using an ice bath.
Reagent Addition
-
Slowly add triethylamine (303.6 g, 418 mL, 3.0 mol) to the cooled suspension over 30 minutes, ensuring the temperature remains below 10 °C.
-
In a separate dry container, prepare a solution of butyl chloroformate (300.5 g, 277 mL, 2.2 mol) in anhydrous dichloromethane (500 mL).
-
Transfer the butyl chloroformate solution to the addition funnel.
-
Add the butyl chloroformate solution dropwise to the reaction mixture over 1.5 to 2 hours, maintaining the internal temperature between 0 °C and 5 °C.
Reaction Progression
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid as the eluent. The reaction is complete when the 4-hydroxybenzoic acid spot is no longer visible.
Work-up and Isolation
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly quench the reaction by adding 2 M hydrochloric acid (1.5 L) while stirring, ensuring the temperature does not exceed 15 °C.
-
Transfer the mixture to a 2 L separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Combine all organic layers and wash with brine (1 L).
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
Purification
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) for 4-6 hours to facilitate crystallization.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold hexanes (2 x 100 mL).
-
Dry the purified this compound in a vacuum oven at 40 °C to a constant weight.
Results and Data Presentation
| Parameter | Value |
| Reactants | |
| 4-Hydroxybenzoic Acid | 276 g (2.0 mol) |
| Butyl Chloroformate | 300.5 g (2.2 mol) |
| Triethylamine | 303.6 g (3.0 mol) |
| Reaction Conditions | |
| Solvent | Dichloromethane (3.0 L) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Product | |
| Theoretical Yield | 476.5 g |
| Actual Yield | 410 g |
| Percent Yield | 86% |
| Purity (by HPLC) | >98% |
| Melting Point | 144-148 °C[1][2][3][4] |
| Appearance | White to off-white crystalline solid[1][2][3][4] |
Workflow and Pathway Diagrams
References
Application Notes: Butyl 4-Carboxyphenyl Carbonate as a Versatile Building Block for Novel Poly(ester-carbonate)s
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyl 4-Carboxyphenyl Carbonate is a bifunctional organic molecule poised for application as a key building block in the synthesis of advanced polymeric materials. Its unique structure, featuring both a carboxylic acid and a butyl carbonate group, offers orthogonal reactivity that can be exploited to create novel polymers with tailored properties. This document provides detailed application notes and protocols for the synthesis of a biodegradable poly(ester-carbonate) utilizing this compound, envisioned for applications in controlled drug delivery. The resulting polymer's alternating ester and carbonate linkages are designed to offer tunable degradation rates and favorable mechanical properties.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 14180-12-2 | [1][2] |
| Molecular Formula | C12H14O5 | [1][2] |
| Molecular Weight | 238.24 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥98% | [2] |
Application: Synthesis of a Novel Biodegradable Poly(ester-carbonate) for Drug Delivery
This protocol details the synthesis of a linear poly(ester-carbonate) via a two-step process. First, the carboxylic acid moiety of this compound is reacted with a diol (e.g., 1,6-hexanediol) to form a di-carbonate functionalized oligoester. In the second step, this oligomer undergoes polycondensation via transesterification of the butyl carbonate groups to yield the final high molecular weight poly(ester-carbonate).
Proposed Reaction Scheme
Caption: Proposed two-step synthesis of a poly(ester-carbonate).
Experimental Protocols
Materials:
-
This compound (≥98%)
-
1,6-Hexanediol (≥99%)
-
p-Toluenesulfonic acid (p-TSA)
-
Titanium(IV) butoxide (Ti(OBu)4)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark apparatus
-
Heating mantle with temperature controller
-
Vacuum pump
-
Condenser
-
Standard laboratory glassware
Protocol 1: Synthesis of the Di-carbonate Oligomer
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark apparatus, and a nitrogen inlet, add this compound (23.82 g, 0.1 mol), 1,6-hexanediol (5.32 g, 0.045 mol), p-TSA (0.19 g, 1 mol% relative to the diol), and anhydrous toluene (100 mL).
-
Purge the system with nitrogen for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with continuous stirring.
-
Collect the water generated during the esterification in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water (1.8 mL) is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the oligomer by slowly adding the toluene solution to an excess of cold methanol with vigorous stirring.
-
Filter the white precipitate and wash with cold methanol.
-
Dry the resulting di-carbonate oligomer under vacuum at 40 °C to a constant weight.
Protocol 2: Polycondensation to Poly(ester-carbonate)
-
In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, a short-path distillation head, and a nitrogen inlet, place the dried di-carbonate oligomer.
-
Add the transesterification catalyst, Titanium(IV) butoxide (0.1 mol% relative to the oligomer repeat unit).
-
Heat the flask to 150 °C under a slow stream of nitrogen to melt the oligomer.
-
Increase the temperature to 180 °C and apply a vacuum (to <1 mmHg) gradually over 30 minutes.
-
Continue the reaction under high vacuum and at 180-200 °C for 4-8 hours. Butanol, the byproduct of the transesterification, will distill off.
-
The viscosity of the reaction mixture will increase significantly as the polymerization proceeds.
-
Stop the reaction by cooling the flask to room temperature under a nitrogen atmosphere.
-
Dissolve the resulting polymer in a minimal amount of dichloromethane and precipitate it in an excess of cold methanol.
-
Filter and dry the final poly(ester-carbonate) under vacuum at 50 °C to a constant weight.
Characterization Data (Hypothetical)
The following tables present hypothetical characterization data for the synthesized poly(ester-carbonate).
Table 1: Molecular Weight and Thermal Properties
| Polymer Batch | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) |
| PEC-01 | 25,000 | 48,000 | 1.92 | 15 | 85 |
| PEC-02 | 32,000 | 65,000 | 2.03 | 18 | 92 |
| PEC-03 | 45,000 | 92,000 | 2.04 | 22 | 101 |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity index, Tg = Glass transition temperature, Tm = Melting temperature.
Table 2: In Vitro Drug Release of a Model Hydrophobic Drug (e.g., Paclitaxel)
| Time (days) | Cumulative Release (%) - PEC-01 | Cumulative Release (%) - PEC-02 | Cumulative Release (%) - PEC-03 |
| 1 | 15 | 12 | 8 |
| 3 | 35 | 28 | 20 |
| 7 | 60 | 52 | 40 |
| 14 | 85 | 78 | 65 |
| 21 | 98 | 95 | 88 |
Experimental Workflow Visualization
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Butyl 4-Carboxyphenyl Carbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Butyl 4-Carboxyphenyl Carbonate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Schotten-Baumann reaction between 4-hydroxybenzoic acid and butyl chloroformate in the presence of a base.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is stirred for an adequate duration. While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary to drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Inefficient Mixing: In a biphasic system (e.g., dichloromethane/water), vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.
-
-
Side Reactions:
-
Hydrolysis of Butyl Chloroformate: Butyl chloroformate can react with water to form butanol and carbon dioxide. This is a significant competing reaction. To minimize this, add the butyl chloroformate slowly to the reaction mixture, especially at the beginning. Running the reaction at lower temperatures (e.g., 0-5 °C) can also suppress this side reaction.
-
Reaction at the Carboxylic Acid Group: While the phenolic hydroxyl group is generally more nucleophilic, reaction at the carboxylic acid to form an anhydride is possible, especially if the carboxylate is activated. Maintaining a basic pH helps to keep the carboxylic acid as a carboxylate salt, which is less nucleophilic.
-
-
Suboptimal pH:
-
The pH of the aqueous phase should be basic enough to deprotonate the phenolic hydroxyl of 4-hydroxybenzoic acid, forming the more nucleophilic phenoxide ion. However, a very high pH can accelerate the hydrolysis of butyl chloroformate. A pH range of 9-11 is generally recommended.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: Besides your desired product and unreacted starting materials, several side products can form:
-
Unreacted 4-Hydroxybenzoic Acid: This is a common impurity if the reaction does not go to completion.
-
Butyl 4-Hydroxybenzoate (Butylparaben): This ester can form if the butyl chloroformate reacts with the carboxylic acid moiety of 4-hydroxybenzoic acid. While O-acylation is generally favored for phenols under basic conditions, some C-acylation at the carboxylic acid can occur.
-
Dibutyl Carbonate: This can form from the reaction of butyl chloroformate with butanol (which may be present from the hydrolysis of butyl chloroformate) or through the disproportionation of butyl chloroformate.
-
Polymeric materials: Under certain conditions, side reactions can lead to the formation of oligomeric or polymeric byproducts.
Q3: How can I effectively purify my this compound?
A3: Purification aims to remove unreacted starting materials and side products. A typical purification workflow involves:
-
Work-up: After the reaction is complete, the organic layer is separated. It should be washed with a dilute acid (e.g., 1M HCl) to remove any remaining base and unreacted 4-hydroxybenzoic acid (by converting the carboxylate salt to the less water-soluble carboxylic acid). This is followed by a wash with brine and drying over an anhydrous salt like sodium sulfate.
-
Crystallization: The crude product obtained after removing the solvent can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a common eluent system for separating compounds of varying polarity.
Q4: My final product is an oil, but it is expected to be a solid. What could be the issue?
A4: this compound is reported to be a white to off-white solid. If you obtain an oil, it is likely due to the presence of impurities that are depressing the melting point. The most probable culprits are residual solvent or liquid side products like dibutyl carbonate or butylparaben. Further purification as described in Q3 is recommended. Ensure your product is thoroughly dried under vacuum to remove any residual solvent.
Quantitative Data Summary
| Parameter | Typical Value/Range | Influence on Reaction |
| Molar Ratio (4-HBA : BuCF) | 1 : 1.1 - 1.5 | An excess of butyl chloroformate can help drive the reaction to completion but may increase the formation of side products like dibutyl carbonate. |
| Base (e.g., NaOH, K₂CO₃) | 2-3 equivalents | Sufficient base is needed to deprotonate the phenol and neutralize the HCl byproduct. |
| Reaction Temperature | 0 °C to Room Temperature | Lower temperatures can minimize the hydrolysis of butyl chloroformate but may require longer reaction times. |
| pH of Aqueous Phase | 9 - 11 | Optimal for activating the phenol while minimizing chloroformate hydrolysis. |
| Typical Yield | 70-90% | Highly dependent on reaction conditions and successful suppression of side reactions. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on the Schotten-Baumann reaction and should be optimized for your specific laboratory conditions.
Materials:
-
4-Hydroxybenzoic acid
-
Butyl chloroformate
-
Sodium hydroxide (or another suitable base like potassium carbonate)
-
Dichloromethane (or another suitable organic solvent like diethyl ether)
-
Deionized water
-
Hydrochloric acid (1M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide (2-3 equivalents). Cool the flask in an ice bath.
-
Reagent Addition: Add dichloromethane to the flask to create a biphasic system. Slowly add butyl chloroformate (1.1-1.5 equivalents), dissolved in a small amount of dichloromethane, to the vigorously stirred reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature between 0-5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water).
-
Alternatively, purify the crude product by silica gel column chromatography.
-
Visualizations
Caption: Main reaction and potential side reactions.
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: Purification of Crude Butyl 4-Carboxyphenyl Carbonate
Welcome to the technical support center for the purification of crude Butyl 4-Carboxyphenyl Carbonate. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound, a polar aromatic carboxylic acid, are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and yield.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic carboxylic acids like this compound, suitable solvent systems often include ethanol/water, acetone/water, or ethyl acetate/heptane mixtures. It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one for your specific impurity profile.
Q3: What are the likely impurities in crude this compound?
A3: Without a specific synthesis route, potential impurities can be inferred from its structure. These may include unreacted starting materials such as 4-hydroxybenzoic acid and a butylating agent, byproducts from side reactions, and residual solvents. The crude product might also contain colored impurities arising from decomposition or side reactions.
Q4: My purified this compound is discolored (yellow or brown). What is the likely cause and how can I fix it?
A4: Discoloration is typically due to the presence of high molecular weight, colored byproducts or residual impurities. To address this, you can try treating a solution of the crude product with activated carbon before the final purification step. Recrystallization is often effective at removing colored impurities. If the discoloration persists after recrystallization, column chromatography may be necessary.
Q5: I am experiencing low recovery after recrystallization. What are the possible reasons?
A5: Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete precipitation: Ensure the solution is sufficiently cold to maximize crystal formation.
-
The compound has significant solubility in the cold solvent: In this case, a different solvent system should be explored.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling out instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent. | Use a lower-boiling point solvent. Add a co-solvent in which the compound is less soluble (an anti-solvent). |
| No crystals form upon cooling | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, reduce the solvent volume by evaporation and cool again. Re-evaluate your choice of solvent. |
| Product purity is still low after recrystallization | The chosen solvent is not effective at separating the specific impurities. Impurities co-crystallize with the product. | Try a different recrystallization solvent or a solvent mixture. Consider a preliminary purification step like an acid-base extraction to remove certain types of impurities before recrystallization. |
Flash Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC | The eluent system is not optimal. | Systematically vary the polarity of your eluent. For polar compounds like this compound, a good starting point is an ethyl acetate/hexane mixture. Adding a small amount of acetic acid (0.1-1%) to the eluent can improve the peak shape of carboxylic acids. |
| Product elutes too quickly (high Rf) | The eluent is too polar. | Decrease the proportion of the more polar solvent in your eluent system (e.g., decrease the percentage of ethyl acetate in an ethyl acetate/hexane mixture). |
| Product does not move from the baseline (low Rf) | The eluent is not polar enough. | Increase the proportion of the more polar solvent in your eluent system. For very polar compounds, consider using a more polar solvent system like methanol/dichloromethane. |
| Streaking or tailing of the spot on TLC/column | The sample is overloaded. The compound is interacting strongly with the silica gel. | Load less sample onto the column. Add a small amount of a polar modifier like acetic acid to the eluent to reduce interactions with the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, acetone, ethyl acetate) and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves. Cool the solution to room temperature and then in an ice bath to observe crystal formation. The ideal solvent will show poor solubility at room temperature and high solubility when hot. Solvent mixtures like ethanol/water or ethyl acetate/heptane are often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Flash Column Chromatography of this compound
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point for a polar aromatic acid is a mixture of ethyl acetate and hexane. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the this compound and good separation from impurities. Adding 0.5% acetic acid to the eluent can improve peak shape.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to begin eluting the sample. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C12H14O5 |
| Molecular Weight | 238.24 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity (Typical) | >98.0% |
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Flash column chromatography workflow for purification.
Technical Support Center: Deprotection of Butyl 4-Carboxyphenyl Carbonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering incomplete deprotection of Butyl 4-Carboxyphenyl Carbonate-based protecting groups.
Troubleshooting Guide
Incomplete deprotection of the this compound group can manifest as low yields of the desired product and the presence of starting material or partially deprotected intermediates. This guide provides a systematic approach to identifying and resolving common issues.
Visual Troubleshooting Workflow
Caption: A decision tree for troubleshooting incomplete deprotection.
Frequently Asked Questions (FAQs)
Q1: My deprotection reaction is incomplete. What are the most common causes?
A1: Incomplete deprotection of a this compound group can stem from several factors:
-
Insufficiently Basic Conditions: Carbonates are generally less reactive to basic hydrolysis than esters due to the resonance donation from the second oxygen atom, which reduces the electrophilicity of the carbonyl carbon.[1] The hydroxide concentration may be too low to drive the reaction to completion.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low to overcome the activation energy for carbonate cleavage.
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Reagent Quality: Degradation of the basic reagent (e.g., absorption of atmospheric CO2 by NaOH or KOH solutions) can reduce its effective concentration and lead to incomplete reactions.
-
Steric Hindrance: Bulky neighboring groups on the substrate can hinder the approach of the nucleophile (hydroxide) to the carbonyl center of the carbonate.
-
Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction will be slow and may not go to completion.
Q2: How can I monitor the progress of my deprotection reaction?
A2: Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress, allowing you to determine the relative amounts of starting material, product, and any intermediates. A reversed-phase C18 column is often suitable for separating organic carbonates and their hydrolysis products.[2]
-
Mass Spectrometry (MS): LC-MS can be used to confirm the identity of the product and detect any side products.
Q3: Can I use the same conditions for deprotecting a this compound as I would for a simple ester?
A3: Not necessarily. Carbonates are generally more stable to hydrolysis than esters.[1] Therefore, conditions that are effective for ester saponification may be too mild for complete carbonate deprotection. You may need to use more forcing conditions, such as a higher concentration of base, a higher reaction temperature, or a longer reaction time.
Q4: Are there alternative deprotection methods I can try?
A4: While basic hydrolysis (saponification) is the most common method, other strategies could be considered depending on the substrate's compatibility with different reagents:
-
Acid-Catalyzed Hydrolysis: While less common for this type of protecting group, strong acidic conditions can also cleave carbonate esters. However, this may not be suitable for acid-sensitive substrates.
-
Hydrogenolysis: If the protecting group were a benzyl carbonate, hydrogenolysis would be a mild and effective deprotection method.[1] This is not applicable to the butyl group.
Q5: What are some common side reactions to be aware of during the deprotection of a this compound?
A5: While the primary concern is incomplete reaction, other side reactions can occur, particularly under harsh conditions:
-
Hydrolysis of other sensitive functional groups: If your molecule contains other base-labile groups, such as other esters or amides, they may also be cleaved under the deprotection conditions.
-
Racemization: If there are stereocenters adjacent to carbonyl groups or other acidic protons, the use of strong base could potentially lead to epimerization.
Quantitative Data Summary
The following table summarizes typical conditions for the saponification of esters, which can be used as a starting point for optimizing the deprotection of the less reactive this compound. Expect to use conditions at the more vigorous end of these ranges.
| Parameter | Lithium Hydroxide (LiOH) | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) |
| Typical Concentration | 1 - 10 equivalents | 1 M aqueous solution or 30% w/v | 20% w/v solution |
| Solvent System | THF/Water | Methanol/Water or Ethanol/Water | Methanol/Water |
| Temperature | Room Temperature | Room Temperature to Reflux | 80°C to Reflux |
| Reaction Time | 1 - 24 hours | 1 - 12 hours | 4 - 24 hours |
| Reference | [3] | [3] | [3] |
Experimental Protocols
Protocol 1: Standard Deprotection using Sodium Hydroxide
This protocol provides a starting point for the deprotection of a this compound group.
-
Dissolution: Dissolve the this compound-protected substrate in a suitable solvent mixture, such as methanol and water (e.g., a 1:1 to 4:1 ratio). The concentration of the substrate should typically be in the range of 0.1-0.5 M.
-
Addition of Base: To the stirred solution, add a 1 M aqueous solution of sodium hydroxide (NaOH) (2-5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the progress of the reaction by TLC or HPLC. The reaction may take several hours to go to completion.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with 1 M hydrochloric acid (HCl) to a pH of approximately 2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous phase).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, if necessary.
Protocol 2: Monitoring Deprotection by HPLC
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction by adding it to a vial containing a small amount of 1 M HCl (e.g., 100 µL) to neutralize the base. Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Conditions (General Starting Point):
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid. For example, a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the starting material and product have significant absorbance (e.g., 254 nm).
-
-
Analysis: Inject the prepared samples onto the HPLC system. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the deprotected product over time.
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Synthesis of Butyl 4-Carboxyphenyl Carbonate
Welcome to the technical support center for the synthesis of Butyl 4-Carboxyphenyl Carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the optimization of reaction time and overall synthesis efficiency.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Low Reaction Temperature: The activation energy for the reaction may not be met. | Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress by TLC or HPLC. Ensure the temperature does not exceed the decomposition point of the reactants or products. |
| Insufficient Catalyst: The catalyst concentration may be too low to effectively promote the reaction. | Increase the catalyst loading incrementally. Refer to literature for typical catalyst concentrations for similar esterification or carbonate synthesis reactions.[1] | |
| Presence of Water: Water can hydrolyze the reactants or intermediates, leading to lower yields and slower reaction rates. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reactants if possible. Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction.[1] | |
| Formation of Side Products | High Reaction Temperature: Excessive heat can lead to decomposition or unwanted side reactions. | Optimize the reaction temperature by running small-scale experiments at various temperatures to find the optimal balance between reaction rate and purity. |
| Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired byproducts. | Carefully measure and control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial in some cases to drive the reaction to completion, but large excesses should be avoided. | |
| Air or Moisture Sensitivity: Reactants or intermediates may be sensitive to air or moisture, leading to degradation. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] | |
| Low Yield | Equilibrium Limitations: The reaction may be reversible, limiting the maximum achievable yield. | Use a Dean-Stark trap to remove a byproduct (e.g., water) and shift the equilibrium towards the product side.[1] |
| Product Degradation: The product may be unstable under the reaction conditions. | Monitor the reaction progress and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to harsh conditions. | |
| Inefficient Purification: Significant product loss may occur during the workup and purification steps. | Optimize the purification protocol. This may include selecting a more appropriate solvent system for extraction and recrystallization or using column chromatography. | |
| Difficulty in Product Isolation | Product is an Oil: The product may not crystallize easily. | Try different solvent systems for recrystallization. If crystallization fails, purification by column chromatography may be necessary. |
| Emulsion Formation during Workup: An emulsion may form during the aqueous extraction, making phase separation difficult. | Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the reaction time for the synthesis of this compound?
A1: The primary factors that affect the rate of chemical reactions are the concentration of reactants, temperature, the presence and concentration of a catalyst, and the solvent used.[3][4] For the synthesis of this compound, optimizing these parameters is crucial for minimizing the reaction time.
Q2: What is a typical starting point for the reaction temperature?
A2: A common starting point for similar esterification or carbonate synthesis reactions is the reflux temperature of the solvent being used. However, the optimal temperature should be determined experimentally, as excessively high temperatures can lead to the formation of impurities.[1]
Q3: Which catalysts are commonly used for this type of synthesis?
A3: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are frequently used in esterification reactions.[1] For carbonate synthesis, base catalysts like pyridine or tertiary amines can also be employed, depending on the specific reaction pathway. The choice of catalyst can significantly impact the reaction rate.
Q4: How can I monitor the progress of the reaction to determine the optimal reaction time?
A4: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting materials and the appearance of the product, allowing you to determine when the reaction is complete.[1]
Q5: What are some common side reactions to be aware of?
A5: Potential side reactions include the hydrolysis of the carbonate product back to its starting materials if water is present, and the formation of symmetrical carbonates or other by-products, especially at elevated temperatures.[5]
Experimental Protocols
A representative protocol for the synthesis of this compound is provided below. This should be considered a starting point and may require optimization.
Synthesis of this compound via Acylation of 4-Hydroxybenzoic Acid
-
Materials:
-
4-Hydroxybenzoic acid
-
Butyl chloroformate
-
Pyridine (or another suitable base)
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Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-hydroxybenzoic acid in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add pyridine to the solution with stirring.
-
Add butyl chloroformate dropwise to the cooled solution.
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Allow the reaction mixture to warm to room temperature and stir for a predetermined time (e.g., 2-24 hours), monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation
Table 1: Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 25 (Room Temp) | 24 | 65 | 92 |
| 40 (Reflux in DCM) | 8 | 85 | 95 |
| 60 | 4 | 82 | 88 |
Note: Data is representative and will vary based on specific reaction conditions.
Table 2: Effect of Catalyst Loading on Reaction Time
| Catalyst (mol%) | Reaction Time (hours) | Yield (%) |
| 1 | 12 | 75 |
| 5 | 6 | 88 |
| 10 | 4 | 89 |
Note: Data is representative and assumes temperature and other conditions are constant.
Visualizations
References
Troubleshooting Butyl 4-Carboxyphenyl Carbonate solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Butyl 4-Carboxyphenyl Carbonate.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a chemical compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol .[1][2][3][4] It typically appears as a white to almost white crystalline powder.[2][5][6][7] This compound contains both a carboxylic acid group and a carbonate ester group, which influence its chemical properties and solubility. Due to these functional groups, it has potential applications in organic synthesis, possibly as a protecting group or as a chemical intermediate.[2][5][6][8]
2. What are the general solubility properties of this compound?
Published data on the quantitative solubility of this compound in various solvents is limited. However, based on its chemical structure and general laboratory information, it is known to be soluble in alcohol.[5][6] The presence of the carboxylic acid group suggests that its solubility in aqueous solutions will be highly dependent on the pH.
3. In which organic solvents is this compound likely to be soluble?
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Soluble | The compound is stated to be soluble in alcohol. The hydroxyl group of the alcohols can hydrogen bond with the carboxylic acid and carbonate groups. |
| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile, Acetone | Likely Soluble to Sparingly Soluble | These solvents can interact with the polar functional groups of the compound, but the non-polar butyl and phenyl groups may limit high solubility. |
| Non-Polar Solvents | Toluene, Hexane | Likely Insoluble to Sparingly Soluble | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |
Note: This table is based on general chemical principles and not on experimentally determined quantitative data.
4. How should I store this compound?
This compound should be stored at room temperature, ideally in a cool, dark place (below 15°C).[5][6][7] It is important to keep the container tightly sealed to prevent moisture absorption, which could potentially lead to hydrolysis of the carbonate ester over time.
Troubleshooting Solubility Issues
This section provides a step-by-step guide to address common solubility problems encountered during experiments with this compound.
Problem: The compound is not dissolving in my chosen solvent.
Solution Workflow:
Caption: Troubleshooting workflow for this compound solubility.
Detailed Troubleshooting Steps:
-
Verify Solvent Choice: Based on its chemical structure, this compound is most likely to dissolve in polar protic solvents like ethanol or methanol. If you are using a non-polar or less polar solvent, consider switching to a more appropriate one.
-
Aqueous Solubility and pH Adjustment:
-
The carboxylic acid group on the phenyl ring is acidic. In neutral or acidic aqueous solutions (pH < 7), the carboxylic acid will be protonated (-COOH), making the molecule less polar and thus less soluble in water.
-
To increase aqueous solubility, deprotonate the carboxylic acid by increasing the pH of the solution to above 7. You can do this by adding a base such as sodium hydroxide (NaOH) or ammonium hydroxide (NH4OH) dropwise. The resulting carboxylate salt (-COO⁻) is ionic and much more soluble in water.
-
-
Use of Co-solvents: If the compound is intended for use in an aqueous buffer for a biological assay but has poor water solubility, a co-solvent system can be employed. First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. Be mindful that a high percentage of organic solvent can affect biological experiments.
-
Gentle Heating and Sonication:
-
Applying gentle heat can increase the rate of dissolution and the solubility of a compound. However, be cautious as excessive heat can cause degradation. Monitor the solution for any color changes that might indicate decomposition.
-
Sonication can help break up solid aggregates and accelerate the dissolution process.
-
Problem: The compound precipitates out of solution after initial dissolution.
-
Supersaturation: You may have created a supersaturated solution, especially if you used heating to dissolve the compound. Try preparing a more dilute solution.
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pH Shift: In buffered solutions, the addition of the acidic compound might have lowered the local pH, causing it to precipitate. Ensure your buffer has sufficient capacity to maintain the desired pH. Re-adjust the pH after the compound has been added.
-
Solvent Evaporation: If you are working with a volatile organic solvent, evaporation can increase the concentration and lead to precipitation. Keep the container sealed.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Appropriate volumetric flask
Procedure:
-
Weighing: Accurately weigh 10 mg of this compound using an analytical balance.
-
Transfer: Carefully transfer the weighed compound into a 1 mL volumetric flask.
-
Dissolution: Add approximately 0.8 mL of anhydrous ethanol to the flask.
-
Mixing: Cap the flask and vortex the mixture until the solid is fully dissolved. If necessary, place the flask in a sonicator bath for 5-10 minutes to aid dissolution.
-
Final Volume: Once the solid is completely dissolved, add anhydrous ethanol to bring the final volume to the 1 mL mark.
-
Storage: Store the stock solution in a tightly sealed container at 4°C or -20°C, protected from light.
Protocol 2: Preparation of a Solution in an Aqueous Buffer
This protocol describes the preparation of a solution of this compound in a phosphate-buffered saline (PBS) at pH 7.4, using DMSO as a co-solvent.
Materials:
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This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock in DMSO: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL) following the steps in Protocol 1, but using DMSO as the solvent.
-
Dilution in Buffer: While vortexing the PBS, slowly add the required volume of the DMSO stock solution to the buffer to achieve the desired final concentration. For example, to make a 100 µM solution in 10 mL of PBS, add 4.2 µL of the 50 mg/mL (210 mM) DMSO stock to 10 mL of PBS.
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Observation: Observe the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or slightly increase the percentage of DMSO (if your experiment allows).
Potential Application: Use as a Pro-drug
The structure of this compound, with its carbonate linkage, suggests it could be used as a pro-drug. In this hypothetical scenario, the compound is inactive until the carbonate ester is cleaved by enzymes (e.g., esterases) in the body, releasing the active carboxylic acid-containing drug molecule. This strategy can be used to improve the bioavailability or modify the release profile of a drug.
References
- 1. itwreagents.com [itwreagents.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | C12H14O5 | CID 586595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Protecting Groups In Organic Synthesis [jornadascyt2023.sanfrancisco.utn.edu.ar]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. This compound | 14180-12-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. emerginginvestigators.org [emerginginvestigators.org]
Technical Support Center: Synthesis of Butyl 4-Carboxyphenyl Carbonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Butyl 4-Carboxyphenyl Carbonate.
Catalyst Selection and Performance
The synthesis of this compound can be approached via a two-step process: 1) Esterification of p-hydroxybenzoic acid with butanol to form butyl p-hydroxybenzoate, and 2) Carbonylation of the phenolic hydroxyl group of butyl p-hydroxybenzoate. The choice of catalyst is critical for achieving high yield and purity.
Catalyst Performance in Esterification of Carboxylic Acids
The following table summarizes the performance of various catalysts in analogous esterification reactions. While specific data for butyl p-hydroxybenzoate is limited in the provided search results, these examples offer valuable insights into catalyst efficacy.
| Catalyst | Substrate | Alcohol | Yield (%) | Reaction Conditions | Reference |
| Sulfuric Acid | p-Hydroxybenzoic Acid | Ethanol | Good to Excellent | Toluene, 95-98°C, 5h (azeotropic removal of water) | [1] |
| Sulfuric Acid | p-Hydroxybenzoic Acid | Methanol | 86% | Toluene, Reflux, 1h (1:3 acid to alcohol molar ratio) | [2] |
| (NH4)6[MnMo9O32]·8H2O | Acetic Acid | Butanol | 93.5% | 120 min, methylbenzene as water-carrying agent | [3] |
Catalyst/Reagent Performance in Carbonate Synthesis
The carbonylation step involves the reaction of a phenol with a carbonyl source. Below is a summary of relevant catalyst and reagent performance in similar transformations.
| Catalyst/Reagent | Phenolic Substrate | Carbonyl Source | Base/Co-catalyst | Yield (%) | Reaction Conditions | Reference |
| DABCO | 4'-Hydroxyacetophenone | Bis(4-nitrophenyl) carbonate | - | Successful (qualitative) | THF, DCM, chloroform, or 1,4-dioxane, RT | [4] |
| Pyridine | HOCH₂CH₂OCH₂CH₂N₃ | 4-Nitrophenyl chloroformate | - | Good (qualitative) | DCM, RT | [4] |
| Titanium alkoxides | Phenol | Dimethyl carbonate | - | - | - | [5] |
| Dibutyltin oxide | Phenol | Dimethyl carbonate | - | 43% (DPC) | - | [5] |
| Pb-Zn composite oxide | Phenol | Dimethyl carbonate | - | 45.6% (DPC) | 500°C calcination, Pb/Zn ratio 2:1 | [5] |
Experimental Protocols
A likely synthetic route for this compound is a two-step process. The following protocols are synthesized from general procedures for esterification and carbonylation.
Step 1: Synthesis of Butyl p-Hydroxybenzoate via Fischer Esterification
This procedure is adapted from the esterification of p-hydroxybenzoic acid with alcohols using an acid catalyst and azeotropic removal of water.
Materials:
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p-Hydroxybenzoic acid
-
n-Butanol
-
Concentrated Sulfuric Acid (catalyst)
-
Toluene
-
Sodium bicarbonate solution (for neutralization)
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Anhydrous magnesium sulfate (for drying)
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Round-bottom flask equipped with a Dean-Stark apparatus and condenser
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Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add p-hydroxybenzoic acid, an excess of n-butanol (e.g., 3-4 equivalents), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux, using the Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent and excess butanol under reduced pressure using a rotary evaporator to obtain crude butyl p-hydroxybenzoate.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
This protocol is a general procedure for the synthesis of carbonates from phenols using a chloroformate reagent.
Materials:
-
Butyl p-hydroxybenzoate (from Step 1)
-
Butyl chloroformate
-
Pyridine or another suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve butyl p-hydroxybenzoate in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add pyridine (or another base) to the solution.
-
Slowly add butyl chloroformate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Troubleshooting Guide & FAQs
Q1: The esterification in Step 1 is slow or incomplete. What can I do?
A1:
-
Insufficient Catalyst: Ensure a sufficient amount of sulfuric acid is used.
-
Inefficient Water Removal: Check that the Dean-Stark apparatus is functioning correctly to remove water and drive the equilibrium towards the product.
-
Reactant Ratio: Using a larger excess of butanol can help to increase the reaction rate.
-
Reaction Time and Temperature: Ensure the reaction is refluxing at the correct temperature and for a sufficient duration.
Q2: I am getting a low yield in the carbonylation (Step 2). What are the possible reasons?
A2:
-
Moisture: The presence of water can lead to the hydrolysis of butyl chloroformate. Ensure all glassware is dry and use anhydrous solvents.
-
Base Strength: The base plays a crucial role in deprotonating the phenol. Pyridine is a common choice; however, a stronger non-nucleophilic base might be necessary if the reaction is sluggish.
-
Reaction Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.
-
Purity of Starting Material: Ensure the butyl p-hydroxybenzoate from Step 1 is sufficiently pure.
Q3: I am observing side products in my final product. What are they and how can I avoid them?
A3:
-
Dimerization/Polymerization: In the esterification step, self-esterification of p-hydroxybenzoic acid can occur. Using an excess of butanol can minimize this.
-
Unreacted Starting Materials: Incomplete reactions will lead to the presence of starting materials. Monitor the reaction closely with TLC and ensure sufficient reaction time.
-
Hydrolysis Products: If moisture is present during the carbonylation step, you may have unreacted butyl p-hydroxybenzoate and byproducts from the decomposition of butyl chloroformate. Rigorous anhydrous conditions are key.
Q4: Can I perform a one-pot synthesis of this compound?
A4: While a one-pot synthesis is theoretically possible, it presents significant challenges due to the competing reactivity of the carboxylic acid and the phenolic hydroxyl group. The reaction conditions for esterification (acidic) and carbonylation (basic) are generally incompatible. A stepwise approach with isolation of the intermediate is recommended for higher purity and yield.
Q5: What is the best way to purify the final product?
A5: Column chromatography on silica gel is a common and effective method for purifying organic compounds like this compound. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can be determined by TLC analysis. Recrystallization from an appropriate solvent is also a viable purification method if the product is a solid.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Logic diagram for catalyst selection in the synthesis of this compound.
References
Technical Support Center: Enhancing the Reactivity of Butyl 4-Carboxyphenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Butyl 4-Carboxyphenyl Carbonate. The information is designed to help you enhance the reactivity of this reagent and achieve optimal results in your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound with the molecular formula C12H14O5. It belongs to the class of carboxylic acid derivatives and is used as a reagent in organic synthesis. Its structure features a carboxylic acid group and a butyl carbonate group attached to a phenyl ring. This bifunctional nature allows it to be used as a linker or in the formation of amides and esters, particularly in the development of pharmaceuticals and other complex organic molecules.
Q2: My acylation reaction using this compound is resulting in low yields. What are the common causes?
Low yields in acylation reactions with this compound can stem from several factors:
-
Insufficient Activation of the Carboxylic Acid: The carboxylic acid moiety requires activation to react efficiently with nucleophiles like amines or alcohols. Without proper activation, the reaction will be slow and incomplete.[1]
-
Deactivation of the Nucleophile: In amide synthesis, the amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1]
-
Steric Hindrance: Bulky substituents on either the this compound or the nucleophile can impede the reaction.[1]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the activated intermediate, reverting it to the carboxylic acid.[1]
-
Low Reactivity of the Carbonate: Aryl carbonates can be less reactive than other acylating agents like acid chlorides or anhydrides. This lower reactivity may require more forcing conditions or the use of a catalyst.[2]
Q3: How can I enhance the reactivity of the carboxylic acid group on this compound for amide bond formation?
To enhance the reactivity for amide synthesis, the carboxylic acid group needs to be converted into a more reactive intermediate. This can be achieved through the use of coupling reagents.
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are commonly used. DIC is often preferred in solid-phase synthesis due to the solubility of its urea byproduct.[1]
-
Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly effective activating agents.[3]
-
Additives to Reduce Racemization: When dealing with chiral amines, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure should be used in conjunction with coupling reagents to suppress racemization.[1]
Q4: Are there any recommended catalysts to improve the reaction rate when using the carbonate moiety for acylation?
Yes, certain catalysts can enhance the reactivity of the butyl carbonate group.
-
Base Catalysis: A non-nucleophilic base can be used to deprotonate the nucleophile (e.g., an alcohol or amine), increasing its reactivity.
-
Nucleophilic Catalysts: 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for acylation reactions involving less reactive anhydrides and esters. It functions by forming a more reactive acylpyridinium intermediate.
-
Lewis Acids: In some cases, mild Lewis acids can be used to activate the carbonyl group of the carbonate, making it more susceptible to nucleophilic attack.
Q5: What are potential side reactions to be aware of when using this compound?
-
Self-Polymerization: Under certain conditions, the molecule could potentially react with itself, with the carboxylic acid of one molecule reacting with the carbonate of another. This is generally less likely under controlled reaction conditions.
-
Decarboxylation: At elevated temperatures, the carbonate moiety might undergo decarboxylation.
-
Reaction at the Carbonate vs. the Activated Carboxylic Acid: When the carboxylic acid is activated for coupling, it is important to ensure that the nucleophile selectively reacts at the intended site. The activated carboxylic acid is generally much more reactive than the butyl carbonate group.
Troubleshooting Guides
Issue 1: Low Yield in Amide Synthesis
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Carboxylic Acid Activation | Increase the equivalents of the coupling reagent (e.g., DCC, HBTU) to 1.1-1.5 equivalents. Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[1] | Ensures complete conversion of the carboxylic acid to the reactive intermediate. |
| Amine Deactivation | Use a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the reaction mixture.[3] | The base scavenges any protons that would otherwise protonate and deactivate the amine nucleophile. |
| Steric Hindrance | Switch to a more potent coupling reagent like HATU or PyAOP, which are known to be effective for sterically hindered couplings.[1] Increase the reaction temperature and/or reaction time. | More reactive coupling agents can overcome the energy barrier imposed by steric bulk. |
| Hydrolysis of Activated Intermediate | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. | Prevents water from competing with the desired nucleophile and hydrolyzing the activated species.[1] |
| Racemization of Chiral Amines | Add an anti-racemization agent such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure to the reaction mixture along with the coupling reagent.[1] | These additives suppress the formation of the oxazolone intermediate that leads to racemization. |
Issue 2: Low Yield in Ester Synthesis (via the Carboxylic Acid group)
| Potential Cause | Troubleshooting Step | Rationale |
| Equilibrium Limitations (Fischer Esterification) | Use a large excess of the alcohol (can be used as the solvent). Remove water as it is formed using a Dean-Stark apparatus or molecular sieves. | Drives the reversible esterification reaction towards the product side according to Le Châtelier's principle. |
| Low Reactivity of Alcohol | Convert the carboxylic acid to a more reactive derivative first, such as an acid chloride (e.g., using SOCl2 or (COCl)2), and then react with the alcohol. | Acid chlorides are significantly more reactive towards alcohols than the parent carboxylic acid. |
| Steric Hindrance | Use a Steglich esterification protocol with DCC and a catalytic amount of DMAP. | This method is effective for coupling sterically hindered alcohols and is performed under milder conditions than Fischer esterification. |
| Acid-Sensitive Substrate | Use a milder esterification method, such as reaction with an alkyl halide in the presence of a non-nucleophilic base (e.g., Cs2CO3). | Avoids the use of strong acids that could cause decomposition of sensitive functional groups. |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using HBTU
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq.) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation: Add HBTU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.5 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Coupling: Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the organic layer with brine, dry it over anhydrous Na2SO4 or MgSO4, and concentrate it under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: Esterification of the Carboxylic Acid via an Acid Chloride Intermediate
-
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM. Add oxalyl chloride (1.5 eq.) dropwise, followed by a catalytic amount of DMF. Stir at room temperature for 1-2 hours or until gas evolution ceases.
-
Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Esterification: Re-dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the alcohol (1.2 eq.) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq.) in anhydrous DCM. Add the acid chloride solution dropwise to the alcohol solution at 0 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench with water and separate the organic layer.
-
Purification: Wash the organic layer sequentially with dilute HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, concentrate, and purify by column chromatography.
Visualizations
Caption: Workflow for amide synthesis using this compound.
Caption: Logical workflow for troubleshooting low yields in acylation reactions.
References
Validation & Comparative
Butyl 4-Carboxyphenyl Carbonate vs. Boc protecting group for amines
A Comparative Guide to Amine Protection: Butyl 4-Carboxyphenyl Carbonate vs. the Boc Protecting Group
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group for amines is a critical decision in the synthesis of complex molecules. This guide provides a detailed comparison of the well-established tert-butyloxycarbonyl (Boc) protecting group with this compound.
While the Boc group is one of the most extensively studied and utilized protecting groups for amines, there is a notable absence of published experimental data for the use of this compound in this capacity. This guide will therefore provide a comprehensive overview of the Boc protecting group, supported by extensive experimental evidence, and will contrast this with the limited information available for this compound, highlighting the current state of knowledge in the field.
The tert-Butyloxycarbonyl (Boc) Protecting Group: A Gold Standard
The Boc group is a carbamate-based protecting group that has become a cornerstone in organic synthesis, particularly in peptide chemistry, due to its reliability and ease of use.[1] It effectively reduces the nucleophilicity and basicity of amines, preventing unwanted side reactions during multi-step syntheses.[1]
Key Performance Characteristics of the Boc Group
The Boc group is favored for its stability under a wide range of conditions, including exposure to most nucleophiles and bases.[2][3] Its primary lability is towards acidic conditions, allowing for selective deprotection.[2][4] This orthogonality is crucial in complex syntheses where multiple protecting groups are employed.[5][6]
Table 1: Quantitative Data for Boc Protection of Amines
| Substrate (Amine) | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary/Secondary Amine | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp | 2-4 | >95 | [1] |
| Amino Acid | Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium Hydroxide (NaOH) | Dioxane/Water | Room Temp | 2-4 | >90 | [2] |
| Arylamine | Di-tert-butyl dicarbonate ((Boc)₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temp | 1-3 | >95 | [7] |
Table 2: Quantitative Data for Boc Deprotection
| Substrate (Boc-Amine) | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Boc-Alkylamine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 0.5-2 | >95 | [8] |
| N-Boc-Arylamine | Hydrochloric Acid (4M) | Dioxane | Room Temp | 1-4 | >95 | [9] |
| N-Boc-Amino Acid | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | < 0.5 | >98 | [9] |
| Acid-Sensitive Substrate | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | 12-24 | Variable | [8] |
| Thermal Deprotection | - | Methanol or TFE | 150-240 | 0.5-1 | Variable | [10][11] |
Experimental Protocols for the Boc Group
Protocol 1: General Procedure for Boc Protection of an Amine
-
Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1]
-
Base Addition: Add a base, for instance, triethylamine (1.2 - 2.0 equivalents), to the solution and stir. For reactions sensitive to temperature, it is advisable to cool the mixture using an ice bath.[1]
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents) to the stirring solution.[1]
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).[1]
-
Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layers are then combined, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the N-Boc protected amine.[9]
Protocol 2: General Procedure for Acid-Catalyzed Boc Deprotection
-
Dissolution: Dissolve the Boc-protected amine in an appropriate solvent, such as dichloromethane (DCM).[9]
-
Acid Addition: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (often used neat or as a 25-50% solution in DCM).[8]
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is usually rapid, and its progress can be monitored by TLC or LC-MS.[9]
-
Work-up and Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is subsequently washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to obtain the deprotected amine.[9]
Visualizing the Boc Protection and Deprotection Pathways
Caption: Mechanism of Boc protection of an amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
This compound: An Alternative in Theory
This compound is a commercially available chemical compound.[12] Structurally, it is an ester of carbonic acid, which suggests it could potentially act as an acylating agent to protect amines, forming a carbamate linkage analogous to the Boc group.
Performance and Experimental Data: A Knowledge Gap
Despite its structural potential, a thorough search of the scientific literature reveals a significant lack of published data on the use of this compound as a protecting group for amines. Consequently, there is no available experimental data to present on its performance, including reaction yields, deprotection efficiency, or stability under various conditions. A direct, data-driven comparison with the Boc group is therefore not currently possible.
Theoretical Considerations
Based on its structure, one could hypothesize a reaction pathway for amine protection using this compound. The amine would likely act as a nucleophile, attacking the carbonyl carbon of the carbonate. This would lead to the formation of a butyl carbamate-protected amine and 4-hydroxybenzoic acid as a byproduct.
Deprotection would likely require conditions that cleave the carbamate bond, which could potentially be achieved under acidic or basic conditions, depending on the stability of the resulting carbamate. However, without experimental validation, these remain theoretical postulations.
Caption: Proposed reaction for amine protection.
Conclusion: An Evidence-Based Choice
For researchers and professionals in drug development, the choice of a protecting group must be guided by robust, reproducible experimental data. The tert-butyloxycarbonyl (Boc) group is a well-characterized and highly reliable choice for amine protection, with a vast body of literature supporting its use. Its stability, selectivity of deprotection, and the availability of well-established protocols make it a superior choice for predictable and efficient synthesis.
In contrast, this compound remains an unexplored option for amine protection. The absence of published experimental data means that its efficacy, stability, and deprotection conditions are unknown. While its structure suggests potential as a protecting group, its practical application would require extensive investigation and optimization.
Therefore, for projects requiring a dependable and well-understood amine protection strategy, the Boc group is the unequivocally recommended choice based on the current scientific evidence.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 14180-12-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Guide to Carboxyl Protecting Groups: Benchmarking Butyl 4-Carboxyphenyl Carbonate
For researchers, scientists, and drug development professionals, the selective protection and deprotection of carboxylic acid functionalities are paramount for the successful synthesis of complex molecules. This guide provides a comparative analysis of Butyl 4-Carboxyphenyl Carbonate against other commonly employed carboxyl protecting groups. Due to a lack of available experimental data in the scientific literature specifically detailing the performance of this compound as a carboxyl protecting group, this guide will focus on the established characteristics of widely-used alternatives, providing a framework for the potential evaluation of novel protecting groups.
Introduction to Carboxyl Protection
In multi-step organic synthesis, particularly in peptide and nucleotide synthesis, the carboxylic acid group's reactivity necessitates temporary protection to prevent unwanted side reactions. An ideal protecting group should be easily introduced in high yield, stable under various reaction conditions, and selectively removed under mild conditions without affecting other functional groups. This concept of selective removal is known as orthogonality.
Overview of Common Carboxyl Protecting Groups
Several classes of compounds are routinely used to protect carboxylic acids, primarily as esters. The choice of the protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups present in the molecule.
Table 1: Comparison of Common Carboxyl Protecting Groups
| Protecting Group | Structure | Introduction Method | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Methyl Ester | -COOCH₃ | Fischer esterification (Methanol, Acid catalyst) or reaction with diazomethane.[1] | Saponification (e.g., NaOH, LiOH) or strong acid hydrolysis.[1][2] | Simple, high-yielding introduction. | Harsh deprotection may not be compatible with base-sensitive functional groups. |
| Benzyl Ester (Bn) | -COOCH₂Ph | Reaction with benzyl alcohol and an acid catalyst, or benzyl bromide with a base.[2] | Hydrogenolysis (H₂, Pd/C).[2] | Stable to acidic and basic conditions; Orthogonal to many other protecting groups. | Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes). |
| tert-Butyl Ester (tBu) | -COOC(CH₃)₃ | Acid-catalyzed reaction with isobutylene or tert-butanol.[3] | Acidolysis (e.g., Trifluoroacetic acid - TFA).[2][3] | Stable to basic and nucleophilic conditions; Orthogonal to Fmoc and Cbz groups.[4] | Requires strong acid for removal, which may affect other acid-sensitive groups. |
| Silyl Ester (e.g., TBDMS) | -COOSi(CH₃)₂(C(CH₃)₃) | Reaction of the carboxylic acid with a silyl halide (e.g., TBDMS-Cl) in the presence of a base. | Fluoride ion sources (e.g., TBAF) or acidic conditions.[2] | Very mild deprotection conditions. | Generally labile to both acidic and basic conditions, limiting their application. |
| This compound | -COO-C₆H₄-COO(CH₂)₃CH₃ | Not available in literature. | Not available in literature. | Not available in literature. | Not available in literature. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of protecting groups. Below are representative protocols for the introduction and removal of common carboxyl protecting groups.
Protocol 1: Methyl Ester Protection and Deprotection
-
Protection (Esterification):
-
Suspend the carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Remove the solvent under reduced pressure to yield the methyl ester.
-
-
Deprotection (Saponification):
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the mixture with dilute HCl and extract the carboxylic acid with an organic solvent.
-
Protocol 2: Benzyl Ester Protection and Deprotection
-
Protection:
-
Dissolve the carboxylic acid (1.0 eq) and benzyl alcohol (1.2 eq) in a suitable solvent like toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (TsOH).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After completion, cool the reaction, wash with saturated sodium bicarbonate solution, and purify the benzyl ester.
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the benzyl ester in a solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the catalyst through Celite and concentrate the filtrate to obtain the carboxylic acid.
-
Protocol 3: tert-Butyl Ester Protection and Deprotection
-
Protection:
-
Dissolve the carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Bubble isobutylene gas through the solution or add liquid isobutylene.
-
Stir at room temperature in a sealed vessel until the reaction is complete.
-
Quench with a mild base and extract the tert-butyl ester.
-
-
Deprotection (Acidolysis):
-
Dissolve the tert-butyl ester in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% in DCM).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the carboxylic acid.
-
Logical Workflow for Protecting Group Selection
The choice of a carboxyl protecting group is a critical step in synthetic planning and often depends on the stability of other functional groups present in the molecule. This decision-making process can be visualized as a logical workflow.
References
Orthogonal deprotection strategies involving Butyl 4-Carboxyphenyl Carbonate
A Comparative Guide to Orthogonal Deprotection Strategies: Featuring Butyl 4-Carboxyphenyl Carbonate and Other Common Amine Protecting Groups
In the realm of organic synthesis, particularly in peptide synthesis and drug development, the strategic use of protecting groups is paramount for achieving chemo-selectivity. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under specific, mild conditions that do not affect other functional groups. This guide provides a comparative overview of orthogonal deprotection strategies for amine protection, with a focus on the characteristics of this compound in relation to widely-used protecting groups such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Fluorenylmethyloxycarbonyl (Fmoc).
While specific experimental data for the deprotection of this compound is not extensively available in the public domain, its structure suggests it belongs to the benzyloxycarbonyl family of protecting groups. Therefore, its behavior can be reasonably inferred from well-established groups like Cbz. The key distinction of this compound lies in the butyl ester on the phenyl ring, which may influence its stability and deprotection conditions.
Comparison of Amine Protecting Groups
The selection of an amine protecting group is a critical decision in synthetic strategy, dictated by the overall synthetic route and the presence of other sensitive functionalities. The principle of orthogonality is key, allowing for the selective removal of one protecting group in the presence of others.[1][2]
| Protecting Group | Structure | Common Deprotection Conditions | Stability |
| This compound | Presumed Structure: R-NH-CO-O-C₆H₄-COOBu | Likely susceptible to hydrogenolysis (similar to Cbz). The butyl ester may also be cleaved under strong acidic or basic conditions. | Expected to be stable to acidic and basic conditions used for Boc and Fmoc removal, respectively. |
| tert-Butoxycarbonyl (Boc) | R-NH-CO-O-tBu | Strong acids (e.g., Trifluoroacetic acid (TFA), HCl).[3][4][5][6][7][8][9][10][11] | Stable to basic conditions and hydrogenolysis.[11] |
| Carboxybenzyl (Cbz or Z) | R-NH-CO-O-CH₂-Ph | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][4][8] | Stable to mildly acidic and basic conditions.[3] |
| Fluorenylmethyloxycarbonyl (Fmoc) | R-NH-CO-O-CH₂-Fluorenyl | Basic conditions (e.g., Piperidine in DMF).[5][12] | Stable to acidic conditions and hydrogenolysis. |
Orthogonal Deprotection Strategies
The differential lability of these protecting groups to specific reagents forms the basis of orthogonal protection schemes in complex syntheses, such as solid-phase peptide synthesis.[13]
A typical orthogonal strategy might involve the use of:
-
Boc for the protection of the N-terminus of an amino acid, which can be removed with TFA.
-
Fmoc for the protection of the side chain of another amino acid, which is stable to TFA but can be removed with piperidine.
-
Cbz or a related group like this compound for the protection of a third functional group, which would be stable to both TFA and piperidine but could be selectively removed by hydrogenolysis.
Deprotection Mechanisms and Experimental Workflows
The following diagrams illustrate the deprotection mechanisms and a generalized experimental workflow for orthogonal deprotection.
Caption: Deprotection mechanisms for Boc, Cbz (and inferred for this compound), and Fmoc groups.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. people.uniurb.it [people.uniurb.it]
- 13. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Analysis of Synthesized Butyl 4-Carboxyphenyl Carbonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Butyl 4-Carboxyphenyl Carbonate. Ensuring high purity is critical for its application in research and drug development, particularly when used as a biocompatible linker in prodrug design. This document outlines detailed experimental protocols, presents comparative data for common analytical techniques, and discusses potential impurities and alternative compounds.
Introduction to this compound
This compound is a bifunctional molecule featuring a carboxylic acid and a butyl carbonate group. This structure makes it a valuable building block in organic synthesis, particularly as a cleavable linker in drug delivery systems.[1][2][3][4][5][6][7][8][9] The carbonate ester can be designed to be cleaved under specific physiological conditions, releasing a therapeutic agent, while the carboxylic acid provides a handle for conjugation to the drug molecule. The purity of this linker is paramount, as impurities can lead to undesired side reactions, reduced efficacy, and potential toxicity.
Synthesis and Potential Impurities
A common synthetic route to this compound involves a two-step process. First, p-hydroxybenzoic acid is esterified with butanol to form butyl 4-hydroxybenzoate. This intermediate is then reacted with a suitable chloroformate, such as butyl chloroformate, in the presence of a base to yield the final product.
Potential Impurities:
-
Unreacted Starting Materials: p-Hydroxybenzoic acid and butyl 4-hydroxybenzoate.
-
Byproducts of Carbonate Formation: Symmetrical carbonates like dibutyl carbonate.
-
Residual Solvents and Reagents: Solvents used in synthesis and purification (e.g., ethyl acetate, hexanes) and residual base.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and the available instrumentation. Below is a comparison of the most common methods for analyzing this compound.
Table 1: Comparison of Analytical Techniques for Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, identification by mass-to-charge ratio. | Absolute quantification based on the ratio of analyte signal to an internal standard of known purity.[10][11][12][13][14][15] |
| Primary Use | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile impurities and byproducts.[16][17][18][19][20][21][22][23] | Absolute purity determination without a specific reference standard of the analyte.[10][11][12][13][15] |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 1 ng/mL | ~0.1 - 1% (w/w) |
| Limit of Quantitation (LOQ) | ~0.05 - 0.5 µg/mL | ~0.5 - 5 ng/mL | ~0.5 - 2% (w/w) |
| Linearity (R²) typical range | > 0.999 | > 0.995 | > 0.999[15] |
| Precision (RSD) | < 2% | < 5% | < 1%[14] |
| Sample Derivatization | Not typically required. | May be required for non-volatile impurities. | Not required. |
| Strengths | High precision, robust, widely available.[24][25][26][27][28] | High sensitivity and specificity for impurity identification. | Provides absolute purity, non-destructive. |
| Limitations | Requires a reference standard for quantification, may not detect non-UV active impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. |
Note: The values presented in this table are representative and can vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound and quantify known impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
This compound reference standard
-
Standards of potential impurities (p-hydroxybenzoic acid, butyl 4-hydroxybenzoate)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard and impurity standards in the mobile phase to prepare stock solutions of known concentrations. Prepare a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Data Analysis: Identify and quantify the main peak and any impurity peaks by comparing retention times and integrating the peak areas against the calibration curves.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
Internal standard (e.g., a high-boiling point alkane)
Procedure:
-
Sample Preparation: Dissolve a known amount of the synthesized product in the chosen solvent containing a known concentration of the internal standard.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: m/z 40-500
-
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify impurities by comparing their peak areas to that of the internal standard.
Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of the synthesized this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of high purity (e.g., maleic acid, 1,4-dinitrobenzene)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the synthesized product and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Visualizing Workflows and Relationships
Caption: Synthetic and purification workflow for this compound.
Caption: General workflow for the purity analysis of the synthesized product.
Caption: this compound in the context of alternative cleavable linkers for prodrugs.
Comparison with Alternatives in Drug Delivery
In the context of prodrug design, this compound serves as a linker that can be cleaved to release an active pharmaceutical ingredient (API). The choice of linker is critical and depends on the desired release mechanism and rate.
Table 2: Comparison of Cleavable Linkers for Prodrugs
| Linker Type | Cleavage Mechanism | Advantages | Disadvantages |
| This compound | Esterase-mediated hydrolysis | Tunable cleavage rate, good stability. | Can be susceptible to non-specific hydrolysis. |
| Hydrazone Linkers | pH-sensitive hydrolysis (acidic) | Good for targeting acidic tumor microenvironments.[2][4] | Can have stability issues in circulation.[8] |
| Disulfide Linkers | Reduction by glutathione | High stability in circulation, rapid cleavage in the intracellular environment.[5] | Limited to intracellular release. |
| Peptide Linkers | Protease-mediated cleavage (e.g., cathepsins) | High specificity for tumor-associated proteases.[3][29] | Can be immunogenic. |
| β-Glucuronide Linkers | Cleavage by β-glucuronidase | Highly specific for tumor environments where the enzyme is overexpressed. | Limited applicability to certain tumor types. |
Conclusion
The purity of this compound is a critical quality attribute that directly impacts its performance in research and drug development. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of purity. HPLC-UV is a robust method for routine quantitative analysis, while GC-MS is invaluable for identifying volatile impurities. qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard. The selection of the most appropriate analytical strategy will depend on the specific needs of the project, including the required level of accuracy, the nature of potential impurities, and available resources. When considering this compound as a prodrug linker, its performance should be carefully evaluated against other cleavable linkers to ensure optimal drug delivery characteristics.
References
- 1. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 2. biochempeg.com [biochempeg.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. adcreview.com [adcreview.com]
- 5. Mutual prodrugs containing bio-cleavable and drug releasable disulfide linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent trends in bioresponsive linker technologies of Prodrug-Based Self-Assembling nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Bisarylhydrazones as Exchangeable Biocompatible Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. shimadzu.com [shimadzu.com]
- 20. Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. stacks.cdc.gov [stacks.cdc.gov]
- 22. gcms.cz [gcms.cz]
- 23. Quantification of carbonate by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. longdom.org [longdom.org]
- 29. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Characterization of Butyl 4-Carboxyphenyl Carbonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 4-Carboxyphenyl Carbonate and its derivatives are ester compounds that incorporate both a carboxylic acid and a carbonate functional group. This dual functionality makes them interesting candidates for applications in medicinal chemistry, for example as prodrugs, or in materials science as monomers for polymerization. The structure consists of a 4-hydroxybenzoic acid backbone where the phenolic hydroxyl group is capped with a butyl carbonate moiety. Variations in the butyl group (n-butyl, sec-butyl, iso-butyl, and tert-butyl) can significantly influence the physicochemical and biological properties of these molecules. This guide aims to provide a framework for the synthesis and characterization of these derivatives.
Physicochemical and Spectroscopic Characterization
The following table summarizes the known data for this compound and provides extrapolated, hypothetical data for its isomers. These hypothetical values are based on general trends observed in related compound series and should be confirmed by experimental data.
| Derivative Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ ppm, CDCl3)a | 13C NMR (δ ppm, CDCl3)a | Key IR Bands (cm-1)a |
| n-Butyl 4-Carboxyphenyl Carbonate | O=C(OCCCC)OC1=CC=C(C(O)=O)C=C1 | C12H14O5 | 238.24 | 144-148 | ~8.1 (d, 2H), ~7.3 (d, 2H), ~4.3 (t, 2H), ~1.7 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H) | ~171, ~155, ~151, ~131, ~121, ~68, ~30, ~19, ~13 | ~3300-2500 (O-H), ~1760 (C=O, carbonate), ~1690 (C=O, acid), ~1250 (C-O) |
| sec-Butyl 4-Carboxyphenyl Carbonate (Hypothetical) | O=C(OC(C)CC)OC1=CC=C(C(O)=O)C=C1 | C12H14O5 | 238.24 | 135-140 | ~8.1 (d, 2H), ~7.3 (d, 2H), ~4.8 (m, 1H), ~1.7 (m, 2H), ~1.3 (d, 3H), ~0.9 (t, 3H) | ~171, ~155, ~151, ~131, ~121, ~73, ~29, ~18, ~9 | ~3300-2500 (O-H), ~1760 (C=O, carbonate), ~1690 (C=O, acid), ~1250 (C-O) |
| iso-Butyl 4-Carboxyphenyl Carbonate (Hypothetical) | O=C(OCC(C)C)OC1=CC=C(C(O)=O)C=C1 | C12H14O5 | 238.24 | 140-145 | ~8.1 (d, 2H), ~7.3 (d, 2H), ~4.1 (d, 2H), ~2.0 (m, 1H), ~1.0 (d, 6H) | ~171, ~155, ~151, ~131, ~121, ~75, ~28, ~19 | ~3300-2500 (O-H), ~1760 (C=O, carbonate), ~1690 (C=O, acid), ~1250 (C-O) |
| tert-Butyl 4-Carboxyphenyl Carbonate (Hypothetical) | O=C(OC(C)(C)C)OC1=CC=C(C(O)=O)C=C1 | C12H14O5 | 238.24 | 150-155 | ~8.1 (d, 2H), ~7.3 (d, 2H), ~1.6 (s, 9H) | ~171, ~155, ~151, ~131, ~121, ~84, ~27 | ~3300-2500 (O-H), ~1760 (C=O, carbonate), ~1690 (C=O, acid), ~1250 (C-O) |
| a Hypothetical spectral data is estimated based on known chemical shift and vibrational frequency ranges for the respective functional groups. |
Experimental Protocols
The following protocols describe a general methodology for the synthesis and characterization of this compound derivatives.
General Synthesis of this compound Derivatives
This procedure is adapted from synthetic methods for analogous aryl carbonate compounds.
Materials:
-
4-Hydroxybenzoic acid
-
An appropriate butyl chloroformate (n-butyl, sec-butyl, iso-butyl, or tert-butyl chloroformate) or di-butyl carbonate
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (eluents)
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1 equivalent) in the chosen solvent.
-
Add the base (1.1 equivalents) to the solution and stir at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the respective butyl chloroformate (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Characterize the purified product by NMR, IR, and Mass Spectrometry.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as CDCl3 or DMSO-d6. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples can be analyzed as a thin film on a salt plate or as a KBr pellet. Characteristic vibrational frequencies are reported in wavenumbers (cm-1).
-
Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the molecular weight and elemental composition.
-
Melting Point: The melting point of solid derivatives is determined using a standard melting point apparatus.
Potential Biological Activity and Signaling Pathways (Hypothetical)
While no specific biological activities have been reported for this compound derivatives, compounds containing the 4-hydroxybenzoic acid scaffold, such as parabens (alkyl esters of 4-hydroxybenzoic acid), are known to possess antimicrobial and weak estrogenic activity. It is plausible that this compound derivatives could exhibit similar properties. The carbonate linkage may also serve as a labile group for prodrug applications, releasing 4-hydroxybenzoic acid and the corresponding butyl alcohol upon hydrolysis.
Further research would be required to investigate these potential activities and elucidate any involved signaling pathways. A hypothetical workflow for such an investigation is presented below.
Caption: Hypothetical workflow for the biological evaluation of this compound derivatives.
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of this compound derivatives is outlined in the following diagram.
Caption: General workflow for the synthesis and purification of this compound derivatives.
Conclusion
This guide provides a foundational understanding of the characterization of this compound derivatives. While experimental data for a comparative series is currently lacking, the provided protocols and hypothesized data serve as a valuable starting point for researchers interested in exploring these compounds. The versatile structure of these molecules suggests potential for further investigation in both medicinal chemistry and material science. It is imperative that the hypothesized data presented herein is validated through rigorous experimentation.
A Comparative Guide to the Kinetic Profile of Activated Carboxyphenyl Carbonates and Their Alternatives for Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The reactivity of these agents is primarily evaluated through their hydrolysis and aminolysis reactions, which serve as excellent models for their behavior in aqueous biological environments and with amine-containing biomolecules.
Performance Comparison: A Kinetic Snapshot
The following tables summarize the second-order rate constants (kN) for the aminolysis of various activated aryl carbonates with different amines. These reactions are typically monitored by observing the release of the corresponding phenoxide ion.
Table 1: Comparison of Second-Order Rate Constants (kN) for the Aminolysis of Activated Phenyl Carbonates with Secondary Alicyclic Amines. [1][2][3][4]
| Activated Carbonate | Amine | kN (M-1s-1) | Solvent | Temperature (°C) |
| 4-Nitrophenyl Phenyl Carbonate | Piperazine | 108 ± 2 | 80% H2O / 20% DMSO | 25.0 |
| 4-Nitrophenyl Phenyl Carbonate | Morpholine | 11.3 ± 0.1 | 80% H2O / 20% DMSO | 25.0 |
| 4-Nitrophenyl Phenyl Carbonate | Piperazinium ion | (6.22 ± 0.11) x 10-2 | 80% H2O / 20% DMSO | 25.0 |
| 4-Chlorophenyl 4-Nitrophenyl Carbonate | Series of Secondary Alicyclic Amines | Varies (see original literature) | 44 wt % ethanol-water | 25.0 |
| Methyl 4-Nitrophenyl Carbonate | Series of Secondary Alicyclic Amines | Varies (see original literature) | Aqueous solution | 25.0 |
Table 2: Comparison of Second-Order Rate Constants (kN) for the Aminolysis of Activated Phenyl Carbonates with Quinuclidines. [1][2]
| Activated Carbonate | Amine | kN (M-1s-1) | Solvent | Temperature (°C) |
| 4-Methylphenyl 4-Nitrophenyl Carbonate | Series of Quinuclidines | Varies (see original literature) | 44 wt % ethanol-water | 25.0 |
| 4-Chlorophenyl 4-Nitrophenyl Carbonate | Series of Quinuclidines | Varies (see original literature) | 44 wt % ethanol-water | 25.0 |
| Methyl 4-Nitrophenyl Carbonate | Series of Quinuclidines | Varies (see original literature) | Aqueous solution | 25.0 |
Experimental Protocols
The kinetic data presented above are typically acquired using UV-Vis spectrophotometry. Below is a generalized experimental protocol for determining the rate of aminolysis of an activated aryl carbonate.
Protocol: Kinetic Analysis of Aminolysis by UV-Vis Spectrophotometry
-
Materials and Reagents:
-
Activated aryl carbonate (e.g., 4-nitrophenyl carbonate derivative)
-
Amine nucleophile
-
Buffer solution of desired pH
-
Solvent (e.g., water, DMSO, ethanol)
-
UV-Vis spectrophotometer with temperature control
-
-
Preparation of Solutions:
-
Prepare a stock solution of the activated aryl carbonate in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare a series of buffer solutions containing the amine at various concentrations. The pH should be maintained to ensure a constant concentration of the free amine.
-
-
Kinetic Measurement:
-
Equilibrate the amine solution in a quartz cuvette to the desired temperature inside the spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the activated aryl carbonate stock solution into the cuvette. The final concentration of the carbonate should be significantly lower than the amine concentration to ensure pseudo-first-order conditions.
-
Immediately begin monitoring the increase in absorbance at the λmax of the released phenoxide (e.g., 400-413 nm for 4-nitrophenoxide).[5]
-
Record the absorbance data over time until the reaction is complete.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (kN) is obtained from the slope of a plot of kobs versus the concentration of the free amine.[1]
-
Reaction Mechanisms and Visualizations
The aminolysis of activated aryl carbonates can proceed through either a concerted or a stepwise mechanism involving a tetrahedral intermediate. The operative pathway is influenced by the nature of the amine, the leaving group, and the solvent.[1][2]
Figure 1. Concerted vs. Stepwise Aminolysis Mechanisms.
A change in the rate-determining step can occur in the stepwise mechanism depending on the basicity of the amine.[2] For highly basic amines, the formation of the tetrahedral intermediate (k₁) is often rate-determining. For less basic amines, the breakdown of the intermediate to products (k₂) can become the rate-limiting step.
The following diagram illustrates a typical experimental workflow for a kinetic study.
Figure 2. Experimental Workflow for Kinetic Analysis.
Conclusion
The kinetic data for activated aryl carbonates reveal a strong dependence of reactivity on the nature of the substituents on the phenyl ring, the attacking amine, and the solvent conditions. Generally, electron-withdrawing groups on the leaving phenoxide group, such as a nitro group, significantly enhance the rate of aminolysis by increasing the electrophilicity of the carbonyl carbon and stabilizing the leaving group.
While specific kinetic parameters for Butyl 4-Carboxyphenyl Carbonate are yet to be reported, its structure suggests a reactivity that would be influenced by the electron-withdrawing carboxylic acid group. The butyl ester moiety would likely have a modest electronic effect but could influence solubility and steric hindrance. For researchers and drug developers, the choice of an acylating agent from this class will involve a trade-off between reactivity and stability. Highly reactive agents may be less stable in aqueous media, leading to competitive hydrolysis. The data and protocols presented in this guide offer a solid foundation for making rational choices in the design and execution of acylation reactions.
References
- 1. Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates in aqueous ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. emerginginvestigators.org [emerginginvestigators.org]
Yield comparison of different Butyl 4-Carboxyphenyl Carbonate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of plausible synthetic routes for Butyl 4-Carboxyphenyl Carbonate, a valuable building block in organic synthesis. Due to a lack of direct comparative studies in published literature, this document outlines two primary hypothetical synthesis methods based on established chemical principles. The experimental data presented is derived from analogous reactions and is intended to provide a foundational understanding for further research and process optimization.
Data Presentation: A Comparative Overview
The two proposed synthetic pathways to this compound are a one-step and a two-step approach. The following table summarizes the key differences between these methods, offering a quick reference for researchers to evaluate the potential advantages and disadvantages of each route.
| Feature | Method A: One-Step Carbonate Formation | Method B: Two-Step Esterification and Carbonate Formation |
| Starting Materials | 4-Hydroxybenzoic acid, Butyl chloroformate | 4-Hydroxybenzoic acid, Butanol, Phosgene (or equivalent) |
| Key Intermediates | None | Butyl 4-hydroxybenzoate |
| Number of Steps | 1 | 2 |
| Estimated Overall Yield | Moderate to Good | Good to High |
| Key Reagents | Pyridine (or other base) | Acid catalyst (e.g., H₂SO₄), Base (e.g., Pyridine) |
| Primary Advantages | Fewer synthetic steps, potentially faster | Potentially higher overall yield, intermediate is commercially available |
| Potential Challenges | Potential for side reactions (e.g., acylation at the carboxylic acid), purification | Longer overall synthesis time, use of highly toxic phosgene (if chosen) |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the two proposed synthesis routes. These protocols are based on general procedures for similar chemical transformations.
Method A: One-Step Synthesis via Carbonate Formation
This method involves the direct reaction of 4-hydroxybenzoic acid with butyl chloroformate in the presence of a base.
Reaction Scheme:
Experimental Procedure:
-
Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: The flask is charged with 4-hydroxybenzoic acid (13.8 g, 0.1 mol) and anhydrous pyridine (100 mL). The mixture is stirred at room temperature until the acid dissolves.
-
Addition of Butyl Chloroformate: The solution is cooled to 0 °C in an ice bath. Butyl chloroformate (13.66 g, 0.1 mol) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
Work-up: The reaction mixture is poured into 200 mL of ice-cold 1 M hydrochloric acid to neutralize the pyridine. The aqueous layer is extracted with ethyl acetate (3 x 100 mL).
-
Purification: The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Method B: Two-Step Synthesis via Esterification and Carbonate Formation
This route involves an initial esterification of 4-hydroxybenzoic acid with butanol, followed by the formation of the carbonate group on the resulting phenolic hydroxyl.
Step 1: Synthesis of Butyl 4-Hydroxybenzoate
Reaction Scheme:
Experimental Procedure:
-
Reaction Setup: A 500 mL round-bottom flask is fitted with a Dean-Stark apparatus and a reflux condenser.
-
Reagent Charging: The flask is charged with 4-hydroxybenzoic acid (69.0 g, 0.5 mol), n-butanol (222.4 g, 3.0 mol), and concentrated sulfuric acid (5 mL) as a catalyst. Toluene (100 mL) is added as an azeotroping agent.
-
Reaction: The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap. The reaction is monitored by TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the excess butanol and toluene are removed by distillation under reduced pressure. The resulting crude Butyl 4-hydroxybenzoate can often be used in the next step without further purification. A representative yield for this type of esterification is in the range of 85-95%.
Step 2: Synthesis of this compound from Butyl 4-Hydroxybenzoate
Reaction Scheme:
(Note: This scheme depicts reaction with phosgene. Phosgene is extremely toxic and should be handled with extreme caution by trained personnel in a well-ventilated fume hood. Safer alternatives like triphosgene or diphosgene can also be used.)
Experimental Procedure:
-
Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a condenser connected to a scrubbing system for excess phosgene.
-
Reagent Charging: Butyl 4-hydroxybenzoate (19.4 g, 0.1 mol) is dissolved in anhydrous toluene (100 mL) and pyridine (8.7 g, 0.11 mol).
-
Phosgene Addition: The solution is cooled to 0 °C. A solution of phosgene in toluene (e.g., 20% w/w) is added slowly while maintaining the temperature below 10 °C until TLC indicates the complete consumption of the starting material.
-
Reaction Completion: The mixture is stirred for an additional hour at 0 °C after the addition is complete.
-
Work-up: Dry nitrogen gas is bubbled through the solution to remove any unreacted phosgene. The reaction mixture is then washed with cold dilute hydrochloric acid to remove pyridine hydrochloride, followed by washing with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield this compound. The yield for this step is typically high, in the range of 90-98%.
Mandatory Visualization
The logical relationship between the two proposed synthetic pathways is illustrated in the following diagram.
Caption: Proposed synthetic pathways for this compound.
A Cost-Benefit Analysis of Butyl 4-Carboxyphenyl Carbonate in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of reagents and building blocks in chemical synthesis is a critical decision governed by factors of cost, efficiency, and practicality. This guide provides a comprehensive cost-benefit analysis of Butyl 4-Carboxyphenyl Carbonate, comparing it with common alternatives in the context of a likely application: amine protection. While specific synthetic applications of this compound are not widely documented, its structure suggests its potential use as a protecting group reagent. This analysis will therefore compare its cost and chemical properties against two industry-standard amine protecting groups: tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).
Executive Summary
The utility of a chemical reagent in synthesis is a balance between its procurement cost and its performance in the laboratory. This guide demonstrates that while this compound is commercially available, its cost is significantly higher than the reagents used for the well-established Boc and Cbz protection strategies. Furthermore, the lack of extensive literature and established protocols for its use presents a considerable drawback for its adoption in routine synthesis. In contrast, Di-tert-butyl dicarbonate (Boc-anhydride) and Benzyl chloroformate (Cbz-Cl) are cost-effective, highly efficient, and supported by a wealth of experimental data and established protocols.
Cost Comparison
A direct comparison of the bulk chemical costs reveals a stark difference between this compound and the reagents for Boc and Cbz protection.
| Reagent | Supplier Example & Price (USD) | Price per Gram (USD) | Molar Mass ( g/mol ) | Price per Mole (USD) |
| This compound | Fisher Scientific: $123.00 / 1 g[1] | 123.00 | 238.24 | 29303.52 |
| Di-tert-butyl dicarbonate (Boc₂O) | Sigma-Aldrich: $264.00 / 100 g[2] | 2.64 | 218.25 | 576.18 |
| Benzyl chloroformate (Cbz-Cl) | TCI Chemicals: $71.00 / 250 g | 0.28 | 170.59 | 47.76 |
As the table clearly indicates, the cost per mole of this compound is orders of magnitude higher than that of both Di-tert-butyl dicarbonate and Benzyl chloroformate. This significant price difference is a major factor in considering its use, particularly for large-scale synthesis.
Performance and Application Analysis: Amine Protection
Given the chemical structure of this compound, a plausible application is in the protection of amine functional groups. Below is a comparative analysis of this hypothetical application against the well-established Boc and Cbz protecting groups.
Alternative 1: tert-Butoxycarbonyl (Boc) Protection
The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its stability under many conditions and its straightforward removal under acidic conditions.[3]
Protection Reaction:
Workflow for Boc protection and deprotection of amines.
Experimental Data for Boc Protection:
| Substrate | Reagent (equiv.) | Base (equiv.) | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Aliphatic Amine | Boc₂O (1.1-1.2) | TEA (1.1-1.5) | THF | 1-4 | RT | >95 |
| Amino Acid | Boc₂O (1.1) | NaHCO₃ (2.0) | Dioxane/Water | 12 | RT | ~90 |
Data generalized from typical laboratory procedures.[4][5]
Benefits:
-
High Yields: Protection reactions are typically high-yielding.[5]
-
Mild Conditions: The protection step is carried out under mild basic or neutral conditions.[6]
-
Orthogonality: The Boc group is stable to a wide range of non-acidic reagents, allowing for selective deprotection in the presence of other protecting groups like Cbz and Fmoc.[7]
Drawbacks:
-
Acid Lability: The protecting group is sensitive to strong acids, which may not be compatible with all synthetic routes.
Alternative 2: Benzyloxycarbonyl (Cbz) Protection
The Cbz group is another cornerstone of amine protection, particularly in peptide synthesis. It is stable to acidic and basic conditions and is readily removed by catalytic hydrogenolysis.[8]
Protection Reaction:
Workflow for Cbz protection and deprotection of amines.
Experimental Data for Cbz Protection:
| Substrate | Reagent (equiv.) | Base (equiv.) | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Aliphatic Amine | Cbz-Cl (1.05) | NaHCO₃ (2.0) | THF/H₂O | 2-4 | 0 to RT | ~90 |
| Aniline | Cbz-Cl (1.1) | Pyridine (1.1) | CH₂Cl₂ | 12 | RT | >90 |
Data generalized from typical laboratory procedures.[9][10]
Benefits:
-
Stability: The Cbz group is stable to both acidic and basic conditions.[11]
-
Mild Deprotection: Removal by catalytic hydrogenolysis is a very mild method that often does not affect other functional groups.[8]
Drawbacks:
-
Catalyst Poisoning: The presence of sulfur-containing functional groups can poison the palladium catalyst used for deprotection.
-
Hazardous Reagent: Benzyl chloroformate is a hazardous and lachrymatory substance that requires careful handling.
Experimental Protocols
General Procedure for Boc Protection of an Amine
-
Dissolve the amine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (1.2 equiv) or sodium bicarbonate (2.0 equiv).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the stirring solution.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.[3]
General Procedure for Cbz Protection of an Amine
-
Dissolve the amine (1.0 equiv) in a mixture of THF and water.
-
Add sodium bicarbonate (2.0 equiv) and cool the mixture to 0 °C in an ice bath.
-
Slowly add Benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography.[9]
Conclusion
Based on this analysis, this compound does not present a cost-effective or practical alternative to well-established reagents for common synthetic transformations like amine protection. Its high cost and the lack of established experimental protocols make it a high-risk, low-reward choice for most research and development applications.
In contrast, Di-tert-butyl dicarbonate and Benzyl chloroformate offer robust, reliable, and significantly more economical solutions for amine protection. The extensive body of literature supporting their use provides a strong foundation for their successful implementation in a wide variety of synthetic contexts. For researchers and drug development professionals, the choice between these established methods will depend on the specific requirements of their synthetic route, particularly the desired orthogonality and the compatibility of other functional groups with the respective deprotection conditions.
References
- 1. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. 99%, for peptide synthesis, <I>ReagentPlus</I><SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. Application of Boc-anhydride [en.highfine.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijacskros.com [ijacskros.com]
- 11. benchchem.com [benchchem.com]
Efficacy of Butyl 4-Carboxyphenyl Carbonate as a linker compared to alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of a linker is a critical determinant of both efficacy and safety. This guide provides an objective comparison of carbonate linkers, a class of acid-labile linkers, with other commonly used alternatives. While specific experimental data for Butyl 4-Carboxyphenyl Carbonate as a linker is not extensively available in the public domain, this comparison is based on the known properties and performance of carbonate linkers as a chemical class, supported by experimental data from studies on various linker technologies.
Introduction to Carbonate Linkers
Carbonate linkers are a type of cleavable linker designed to be stable at physiological pH (around 7.4) but to hydrolyze and release their payload in the acidic environments characteristic of tumor microenvironments and intracellular compartments like endosomes and lysosomes (pH 4.5-6.5).[1][2][3] This pH-dependent cleavage mechanism offers a strategy for targeted drug release, aiming to minimize off-target toxicity.[1][] Simple carbonate linkers, however, have been noted to have limited stability in serum, which has led to modifications, such as the inclusion of a p-aminobenzyl group (PAB), to improve their half-life.[3]
Comparative Data on Linker Stability
The stability of a linker in systemic circulation is paramount to prevent premature payload release and associated toxicities. The following table summarizes available quantitative data on the plasma stability of various linker types, including carbonate linkers.
| Linker Type | Linker Example | Payload | Stability (Half-life in Human Plasma) | Reference(s) |
| Carbonate | General Carbonate Linker | Not Specified | ~ 36 hours | [5] |
| Hydrazone | Phenylketone-derived Hydrazone | Not Specified | ~ 2 days | [5] |
| Silyl Ether | Novel Silyl Ether-based Linker | Monomethyl Auristatin E (MMAE) | > 7 days | [5] |
| Dipeptide (Enzyme-cleavable) | Valine-Citrulline (Val-Cit) | Doxorubicin | ~ 240 minutes (enzymatic hydrolysis) | [6] |
| Dipeptide (Enzyme-cleavable) | Phenylalanine-Lysine (Phe-Lys) | Doxorubicin | ~ 8 minutes (enzymatic hydrolysis) | [6] |
| Non-cleavable | Thioether (e.g., SMCC) | Not Specified | High | [7] |
Note: The stability of linkers can be influenced by the specific chemical structure of the linker, the nature of the conjugated payload, and the experimental conditions. Direct head-to-head comparisons in the same ADC construct are ideal for the most accurate assessment.
Experimental Protocols
Accurate evaluation of linker efficacy relies on standardized experimental protocols. Below are methodologies for key experiments used to assess linker stability.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the drug-linker conjugate in plasma and quantify the rate of premature payload release.
Methodology:
-
Incubation: The antibody-drug conjugate (ADC) is incubated in plasma (e.g., human, mouse) at 37°C at a predetermined concentration.
-
Time Points: Aliquots of the plasma-ADC mixture are collected at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Preparation: Plasma proteins are precipitated from the aliquots, typically using a cold organic solvent like acetonitrile. The supernatant, containing the released payload, is collected after centrifugation.
-
Quantification: The concentration of the released, free payload in the supernatant is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of released payload is plotted against time to determine the linker's half-life in plasma.
Lysosomal Stability and Payload Release Assay
Objective: To simulate the intracellular environment of the lysosome and measure the efficiency of payload release from the ADC.
Methodology:
-
Lysosome Isolation: Lysosomes are isolated from a relevant cell line or tissue through differential centrifugation.
-
Incubation: The ADC is incubated with the isolated lysosomal fraction in an acidic buffer (pH 4.5-5.0) at 37°C.
-
Time Points: Samples are collected at different time intervals.
-
Reaction Quenching: The enzymatic and hydrolytic reactions are stopped by adding a quenching solution.
-
Analysis: The samples are analyzed by methods like LC-MS to quantify the amount of released payload and the remaining intact ADC.
Mandatory Visualizations
Signaling Pathway for ADC Action
Caption: General mechanism of action for an ADC with a pH-sensitive linker.
Experimental Workflow for Linker Stability Assessment
Caption: A typical experimental workflow for evaluating the stability of an ADC linker.
Conclusion
The selection of a linker is a multifaceted decision in the design of drug conjugates. Carbonate linkers offer the advantage of a pH-controlled release mechanism, which is theoretically beneficial for targeted drug delivery to the acidic tumor microenvironment.[1][] However, the available data suggests that simple carbonate linkers may exhibit lower plasma stability compared to other cleavable and non-cleavable linker technologies.[5] The development of next-generation acid-labile linkers, such as silyl ethers, with improved plasma stability while retaining pH-sensitivity, highlights an active area of research aimed at optimizing the therapeutic window of ADCs.[5] For any given application, the ideal linker will depend on a careful balance of factors including the nature of the payload, the target antigen, and the desired pharmacokinetic profile. Rigorous experimental evaluation, as outlined in the protocols above, is essential for the rational design and selection of the optimal linker for a successful drug conjugate.
References
- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of a New HPLC-UV Method for Butyl 4-Carboxyphenyl Carbonate
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chemical compounds is fundamental to quality control and research integrity. This guide presents a comprehensive validation of a newly proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of Butyl 4-Carboxyphenyl Carbonate. The performance of this new method is objectively compared against other potential analytical techniques, supported by detailed experimental protocols and validation data presented in accordance with international guidelines.
Comparative Analysis of Analytical Methods
The selection of an analytical method is contingent on various factors, including the chemical nature of the analyte, the sample matrix, and the desired levels of sensitivity and specificity. While HPLC-UV is proposed as the most suitable technique for this compound due to its specificity and sensitivity, other methods such as Gas Chromatography (GC) and UV-Visible Spectrophotometry offer different advantages and disadvantages.
Table 1: Comparison of Analytical Methods for this compound
| Parameter | Proposed HPLC-UV Method | Gas Chromatography (GC-FID) | UV-Visible Spectrophotometry |
| Principle | Separation based on polarity using a liquid mobile phase and stationary phase, with detection via UV absorbance. | Separation based on volatility and polarity in a gaseous mobile phase, with detection by flame ionization. | Measurement of light absorbance by the analyte in a solution at a specific wavelength. |
| Specificity | High; resolves the analyte from impurities and degradation products. | High; excellent separation of volatile compounds. May require derivatization for polar analytes. | Low; potential for interference from any other substance in the sample that absorbs at the same wavelength. |
| Sensitivity | High (µg/mL to ng/mL range). | Very High (ng/mL to pg/mL range). | Low to Moderate (mg/mL to µg/mL range). |
| Linearity (r²) | Typically ≥ 0.999.[1] | Typically > 0.99. | Typically > 0.99. |
| Accuracy (% Recovery) | 98-102%.[2] | 95-105%. | 90-110%. |
| Precision (%RSD) | ≤ 2%.[2] | ≤ 5%. | ≤ 5%. |
| Application | Ideal for purity, stability, and quantitative assays in pharmaceutical and chemical quality control. | Suitable for volatile and thermally stable compounds.[3] The analysis of polar compounds like carboxylic acids can be challenging without derivatization. | Best for simple, routine quantification in samples with a clean matrix.[4] |
Validation of the Proposed HPLC-UV Method
The validation of an analytical procedure is intended to demonstrate its suitability for its intended purpose.[5][6] The proposed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7] The key validation parameters and their acceptance criteria are summarized below.
Table 2: Summary of Validation Parameters for the Proposed HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Description |
| Specificity | The analyte peak is well-resolved from blank and potential impurities (Peak Purity > 0.99). | Demonstrates that the method can unequivocally assess the analyte in the presence of other components.[8] |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 over a concentration range of 5-150 µg/mL. | The method's ability to elicit test results that are directly proportional to the concentration of the analyte.[2] |
| Accuracy | Mean recovery between 98.0% and 102.0%. | The closeness of the test results obtained by the method to the true value. |
| Precision | Repeatability: RSD ≤ 2.0% Intermediate Precision: RSD ≤ 2.0% | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 (Calculated: 0.5 µg/mL). | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.[9] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 (Calculated: 1.5 µg/mL). | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2][9] |
| Robustness | RSD ≤ 2.0% after minor, deliberate changes to method parameters (e.g., flow rate ±10%, pH ±0.2). | A measure of the method's capacity to remain unaffected by small variations in method parameters.[2] |
Experimental Protocols
Detailed methodologies for the proposed HPLC-UV method and its validation are provided below to ensure reproducibility.
Protocol 1: Quantitative Analysis of this compound by HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Standard Solutions:
-
A stock solution of this compound (1 mg/mL) is prepared in the mobile phase.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations of 5, 10, 25, 50, 100, and 150 µg/mL.
-
-
Preparation of Sample Solutions:
-
Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a target concentration of approximately 50 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Protocol 2: Validation of the HPLC-UV Method
-
Specificity: Inject the mobile phase (blank), a placebo solution, and a standard solution of this compound to demonstrate the absence of interfering peaks at the analyte's retention time.
-
Linearity: Inject the six prepared calibration standards in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy (Recovery): Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. Calculate the %RSD.
-
-
LOD and LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ by injecting serially diluted solutions of the analyte.[9]
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min)). Analyze a standard solution under each condition and assess the impact on the results.
Visualized Workflows
Diagrams are provided to clearly illustrate the logical processes involved in method validation and selection.
Caption: A flowchart illustrating the sequential stages of validating a new HPLC analytical method.
Caption: A decision tree for selecting an appropriate analytical method based on key sample properties.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. azom.com [azom.com]
- 4. eu-opensci.org [eu-opensci.org]
- 5. jordilabs.com [jordilabs.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. starodub.nl [starodub.nl]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. pharmtech.com [pharmtech.com]
Safety Operating Guide
Proper Disposal of Butyl 4-Carboxyphenyl Carbonate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the proper disposal of Butyl 4-Carboxyphenyl Carbonate, a compound frequently used in research and development. Adherence to these guidelines will help protect personnel and the environment.
Immediate Safety and Handling Considerations
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[2][4] Disposal must always be carried out in strict accordance with all applicable local, regional, and national regulations.[1]
1. Waste Collection and Storage:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
Container: Collect waste in a designated, properly labeled, and sealed container. The container should be suitable for hazardous chemical waste.
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
2. Spill and Contamination Cleanup:
-
In the event of a spill, avoid generating dust.[1]
-
Carefully sweep up the spilled solid material and place it into a suitable, sealed container for disposal.[5]
-
Clean the affected area thoroughly.
-
All contaminated materials, including PPE, should be collected and disposed of as hazardous waste.
3. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.
-
Never attempt to dispose of this compound down the drain or in regular trash.[5]
Hazard Summary for Disposal Planning
The following table summarizes the key hazard information for this compound, which underscores the importance of proper handling and disposal procedures.
| Hazard Classification | GHS Hazard Statement | Precautionary Disposal Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P501: Dispose of contents/ container to an approved waste disposal plant.[1][2] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Butyl 4-Carboxyphenyl Carbonate
Essential Safety and Handling Guide for Butyl 4-Carboxyphenyl Carbonate
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Chemical Identifier:
-
Product Name: this compound
-
CAS RN: 14180-12-2[1]
Hazard Summary: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2]
| Hazard Classification (REGULATION (EC) No 1272/2008) | Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, Category 4 (Oral) | H302: Harmful if swallowed | Warning | GHS07 |
| Acute toxicity, Category 4 (Dermal) | H312: Harmful in contact with skin | Warning | GHS07 |
| Acute toxicity, Category 4 (Inhalation) | H332: Harmful if inhaled | Warning | GHS07 |
Personal Protective Equipment (PPE)
Engineering controls, such as local exhaust ventilation, should be the primary method of exposure control.[1] When handling this compound, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Wear appropriate protective gloves.[1][2][3] Nitrile gloves are suitable for short-term protection against a broad range of chemicals.[4] | To prevent skin contact, as the substance is harmful upon dermal absorption.[1] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[3] A face shield may be required if there is a risk of splashing.[4] | To protect eyes from dust particles and potential splashes. |
| Skin and Body Protection | Wear protective clothing.[1][2] A lab coat should be worn and properly buttoned.[4] | To prevent skin exposure.[1] |
| Respiratory Protection | If engineering controls are insufficient to maintain exposure below permissible limits, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] | To prevent inhalation of harmful dust.[1] |
Operational Plan: Safe Handling Procedure
1. Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use a local exhaust ventilation system to prevent the dispersion of dust.[1]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3][5]
2. Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands and face thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.
3. Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
Emergency and First Aid Procedures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] If breathing has stopped, provide artificial respiration.[6] |
| Skin Contact | Take off all contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[1][6] Call a POISON CENTER or doctor if you feel unwell.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[3] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, seek medical advice or attention.[1] |
| Ingestion | Rinse mouth.[1] Do NOT induce vomiting.[3] Call a POISON CENTER or doctor if you feel unwell.[1] |
Disposal Plan
-
Dispose of the contents and container to an approved waste disposal plant.[1][7]
-
Waste material must be disposed of in accordance with national and local regulations.[7]
-
Do not allow the product to enter drains.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | 14180-12-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
